SR14150
Description
Properties
IUPAC Name |
1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVCYNWOQKXISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432666 | |
| Record name | 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709024-69-1 | |
| Record name | SR-14150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709024691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-14150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O88C1NAS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SR14150
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR14150 is a novel pharmacological agent characterized by its dual activity as a partial agonist at both the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR). Displaying a notable 20-fold selectivity for the NOP receptor in binding assays, this compound presents a unique pharmacological profile. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinities, functional activities, and the associated signaling pathways. Detailed experimental protocols for the key assays used in its characterization are also provided to facilitate further research and development.
Introduction
This compound has emerged as a compound of interest in the field of pharmacology due to its distinctive interaction with two key receptors involved in pain modulation and other physiological processes: the NOP receptor and the mu-opioid receptor. Its partial agonism at both receptors, coupled with a preference for the NOP receptor, suggests a potential for therapeutic applications with a modified side-effect profile compared to traditional opioid agonists. Understanding the intricate details of its mechanism of action is paramount for harnessing its full therapeutic potential.
Quantitative Pharmacological Profile of this compound
The pharmacological activity of this compound has been quantified through various in vitro assays, providing insights into its binding affinity and functional efficacy at the NOP and mu-opioid receptors.
| Parameter | NOP Receptor | Mu-Opioid Receptor | Reference |
| EC50 (nM) | 20 | 99 | [1] |
| Emax (% stimulation) | 54% | 23% | [1] |
| Binding Selectivity | 20-fold | - | [2] |
Signaling Pathways
This compound elicits its cellular effects by activating the NOP and mu-opioid receptors, both of which are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors initiates a cascade of intracellular events.
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.
Furthermore, the activation of Gi/o proteins by this compound leads to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium ion influx and neurotransmitter release.
References
SR14150: A Technical Guide to its Partial Agonist Activity at the Nociceptin/Orphanin FQ Peptide (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150 is a non-peptide, small molecule ligand that exhibits high affinity and partial agonist activity at the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It displays a notable selectivity for the NOP receptor over the classical mu-opioid receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its partial agonist activity at the NOP receptor. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional activities of this compound at the human NOP and mu-opioid receptors. The data is compiled from studies utilizing radioligand binding and [³⁵S]GTPγS functional assays in Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) | Reference |
| NOP | [³H]Nociceptin | 1.4 ± 0.2 | Khroyan et al., 2007b (as cited in[2]) |
| Mu-Opioid | [³H]DAMGO | 28.0 ± 5.0 | Khroyan et al., 2007b (as cited in[2]) |
Table 2: Functional Activity of this compound in [³⁵S]GTPγS Binding Assay
| Receptor | EC₅₀ (nM) | % Stimulation (relative to full agonist) | Reference |
| NOP | 30.0 ± 8.0 | 55 ± 5 | Khroyan et al., 2007b (as cited in[2]) |
| Mu-Opioid | 150 ± 30 | 45 ± 8 | Khroyan et al., 2007b (as cited in[2]) |
Signaling Pathways
Activation of the NOP receptor by an agonist, such as this compound, initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels. Additionally, NOP receptor activation has been shown to involve other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and β-arrestin recruitment, which can lead to receptor desensitization and internalization.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the partial agonist activity of this compound are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
CHO cell membranes expressing human recombinant NOP receptors
-
[³H]Nociceptin (Radioligand)
-
Unlabeled Nociceptin (for non-specific binding)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled Nociceptin (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]Nociceptin (at a final concentration close to its Kd).
-
100 µL of CHO cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon NOP receptor activation. This provides a measure of the compound's potency (EC₅₀) and efficacy (% stimulation).
Materials:
-
CHO cell membranes expressing human recombinant NOP receptors
-
[³⁵S]GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for basal binding) or 10 µM unlabeled GTPγS (for non-specific binding) or this compound at various concentrations.
-
50 µL of GDP (final concentration 10-30 µM).
-
50 µL of CHO cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the % stimulation over basal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
References
An In-depth Technical Guide to the Chemical and Pharmacological Profile of SR14150
SR14150, also known as AT-200, is a synthetic, non-peptide small molecule that has been instrumental in the study of the nociceptin (B549756)/orphanin FQ (N/OFQ) system. This technical guide provides a comprehensive overview of its chemical structure, pharmacological activity, and the experimental methodologies used to characterize it, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is chemically identified as 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one. Its structure is characterized by a central indolin-2-one core linked to a piperidine (B6355638) ring, which is further substituted with a cyclooctyl group.
Molecular Details:
| Property | Value |
| IUPAC Name | 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one |
| Molecular Formula | C21H28N2O |
| Molecular Weight | 324.46 g/mol |
Pharmacological Profile
This compound is a selective agonist for the nociceptin opioid peptide (NOP) receptor, which is the fourth member of the opioid receptor family. It also exhibits partial agonist activity at the mu-opioid receptor (MOR).
Receptor Binding Affinities:
The binding affinity of this compound has been determined through competitive binding assays using radiolabeled ligands. The equilibrium dissociation constant (Ki) values quantify the affinity of the ligand for the receptor.
| Receptor | Ki (nM) | Selectivity (vs. MOR) | Reference |
| NOP | 1.5 | 20-fold | [1] |
| Mu-Opioid (MOR) | 30 | - | [1] |
Functional Activity:
The functional activity of this compound as an agonist has been assessed using various in vitro assays that measure the cellular response following receptor activation.
| Assay | Receptor | Activity | Efficacy | Reference |
| [³⁵S]GTPγS Binding | NOP | Partial Agonist | Higher efficacy at NOP | [1][2] |
| [³⁵S]GTPγS Binding | MOR | Partial Agonist | Lower efficacy at MOR | [1][2] |
Signaling Pathways
As an agonist at the G-protein coupled NOP receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional efficacy, and physiological effects.
[³⁵S]GTPγS Binding Assay:
This assay measures the functional activation of G-protein coupled receptors.
-
Membrane Preparation : Membranes are prepared from cells recombinantly expressing the receptor of interest (e.g., NOP or MOR).
-
Incubation : Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, varying concentrations of this compound, and GDP in an appropriate buffer.
-
Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via filtration.
-
Detection : The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis : The data are analyzed using non-linear regression to determine the EC50 and Emax values.
In Vivo Behavioral Assays:
-
Tail-Flick Test (Acute Pain):
-
A focused beam of heat is applied to the mouse's tail.
-
The latency to flick the tail away from the heat source is measured.
-
This compound is administered (e.g., subcutaneously), and the test is repeated at various time points.
-
An increase in tail-flick latency indicates an antinociceptive effect. In mice, the antinociceptive activity of this compound in the tail-flick assay is reversed by the opioid antagonist naloxone, suggesting mediation by the mu-opioid receptor.[1][2]
-
-
Von Frey Test (Mechanical Allodynia in Chronic Pain Models):
-
A model of chronic pain, such as spinal nerve ligation, is surgically induced in rodents.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.
-
This compound is administered, and the withdrawal threshold is reassessed.
-
An increase in the withdrawal threshold indicates an antiallodynic effect. The antiallodynic activity of this compound is reversed by the NOP antagonist SB-612111, indicating that this effect is mediated by the NOP receptor.[1][3]
-
Experimental and logical Workflow
The drug discovery and characterization process for a compound like this compound follows a logical progression from initial screening to in-depth physiological assessment.
Summary
This compound is a valuable pharmacological tool for investigating the NOP receptor system. Its dual activity at both NOP and mu-opioid receptors provides a unique profile for studying the interplay between these two systems in various physiological and pathological processes, particularly in the context of pain.[4][5] The detailed experimental protocols and workflows described herein provide a framework for the continued investigation of this and other novel compounds targeting the NOP receptor.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of SR14150
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway and methodologies for SR14150, a selective nociceptin/orphanin FQ (NOP) receptor agonist. The information presented herein is compiled from established chemical synthesis principles and analogous reactions reported in the scientific literature, offering a robust framework for the preparation of this and structurally related compounds.
Introduction
This compound, with the chemical name 1-(1-cyclooctylpiperidin-4-yl)indolin-2-one, is a valuable pharmacological tool for studying the NOP receptor system. Its synthesis involves a convergent strategy, primarily focusing on the preparation of a key intermediate, 1-(piperidin-4-yl)indolin-2-one, followed by the introduction of the characteristic cyclooctyl moiety. This guide details the likely synthetic route, providing experimental protocols and relevant data for each critical step.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (I) suggests a disconnection at the piperidine (B6355638) nitrogen-cyclooctyl bond. This leads back to the key intermediate 1-(piperidin-4-yl)indolin-2-one (II) and a cyclooctyl source, such as cyclooctanone (B32682) (III). Intermediate (II) can be further disconnected at the indolinone nitrogen-piperidine nitrogen bond, leading to a protected 4-aminopiperidine (B84694) derivative and a suitable indolinone precursor. A more direct and reported approach involves the reaction of a protected 4-piperidone (B1582916) with an appropriate aniline (B41778) derivative, followed by deprotection.
Synthesis Pathway
The synthesis of this compound can be accomplished through a two-stage process:
Stage 1: Synthesis of the Key Intermediate, 1-(Piperidin-4-yl)indolin-2-one
This stage focuses on the construction of the core indolinone-piperidine scaffold. A plausible and literature-supported method involves the reductive amination of N-benzyl-4-piperidone with 2-nitrophenylacetic acid, followed by reduction of the nitro group and subsequent cyclization to form the indolinone ring, and finally debenzylation to yield the free piperidine. A more direct, albeit potentially lower-yielding approach, involves the direct reaction of 4-amino-1-benzylpiperidine (B41602) with a suitable 2-halophenylacetic acid derivative followed by intramolecular cyclization and deprotection. For the purpose of this guide, we will focus on a reductive amination approach to form the N-aryl piperidine bond followed by cyclization.
Stage 2: N-Alkylation of the Piperidine Ring
The final step in the synthesis is the introduction of the cyclooctyl group onto the piperidine nitrogen of the intermediate. This is most effectively achieved through reductive amination with cyclooctanone.
Detailed Synthesis Diagram
In Vivo Profile of SR14150: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR14150, also known as AT-200, is a moderately selective nociceptin/orphanin FQ (NOP) receptor agonist that also exhibits partial agonist activity at the µ-opioid receptor.[1][2] In vivo studies have primarily focused on its antinociceptive and antiallodynic effects, particularly in models of chronic pain. This document provides a technical guide to the in vivo experimental protocols used to characterize this compound and details its dual-receptor signaling mechanism. It is important to note that publicly available literature does not contain quantitative pharmacokinetic data such as Cmax, Tmax, AUC, or bioavailability for this compound.
Data Presentation
As of the latest available data, comprehensive quantitative pharmacokinetic parameters for this compound in vivo have not been published. Therefore, a summary table for these metrics cannot be provided. Research has predominantly centered on the pharmacodynamic outcomes of this compound administration.
Experimental Protocols
The in vivo assessment of this compound has been conducted in rodent models, primarily mice, to evaluate its effects on pain perception. The following methodologies are representative of the key experiments cited in the literature.
Animal Models and Study Design
-
Subjects: Male mice are commonly used for in vivo studies of this compound.[1] For chronic pain investigations, the spinal nerve ligation (SNL) model is employed to induce neuropathic pain states.[1]
-
Administration: this compound is typically administered subcutaneously at doses ranging from 3 to 10 mg/kg.[1]
-
Control Groups: A vehicle control group is used as a baseline. Morphine (e.g., 10 mg/kg) often serves as a positive control for analgesia.[1]
-
Antagonist Studies: To elucidate the mechanism of action, studies may include pretreatment with specific receptor antagonists. Naloxone is used to block µ-opioid receptors, and SB-612111 is used to block NOP receptors.[1]
Pharmacodynamic Assessment
-
Antinociception (Acute Pain): The tail-flick test is a common assay to measure the response to a thermal pain stimulus. An increase in tail-flick latency is indicative of an antinociceptive effect.[1]
-
Antiallodynia (Chronic Pain): Mechanical allodynia is assessed using von Frey monofilaments. An increase in the paw withdrawal threshold in SNL mice suggests an antiallodynic effect.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a model of chronic pain.
In vivo experimental workflow for this compound.
Signaling Pathway of this compound
The diagram below depicts the dual agonist activity of this compound at both the NOP and µ-opioid receptors, which are G-protein coupled receptors (GPCRs).
Dual signaling mechanism of this compound.
Conclusion
This compound is a bifunctional molecule that acts on both NOP and µ-opioid receptors, leading to distinct in vivo effects on pain perception.[1][2] Its antiallodynic properties appear to be mediated by the NOP receptor, while its antinociceptive effects are linked to µ-opioid receptor activation.[1] The lack of public pharmacokinetic data highlights an area for future research that would be critical for the further development of this compound as a potential therapeutic agent.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
SR14150: A Technical Guide to its Binding Affinity, Selectivity, and Signaling Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR14150 is a notable pharmacological tool and potential therapeutic agent characterized by its moderately selective agonist activity at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, alongside detailed experimental methodologies for its characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
Binding Affinity and Selectivity Profile
This compound exhibits a distinct binding profile, with a marked preference for the NOP receptor over classical opioid receptors. Its affinity is highest for the NOP receptor, followed by the mu-opioid receptor (MOR).
Quantitative Binding Data
The binding affinities of this compound for various opioid receptors, determined through radioligand competition binding assays, are summarized in the table below. The data highlights its approximately 20-fold selectivity for the NOP receptor over the mu-opioid receptor.[1][2] Information regarding its affinity for delta (DOR) and kappa (KOR) opioid receptors is less prevalent in the reviewed literature.
| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (fold vs. NOP) | Reference |
| NOP | [³H]Nociceptin | CHO cell membranes expressing human NOP receptor | 1.5 | - | [2] |
| Mu (μ) | [³H]DAMGO | CHO cell membranes expressing human μ-opioid receptor | 30 | 20 | [2] |
| Delta (δ) | Not explicitly reported | - | - | - | |
| Kappa (κ) | Not explicitly reported | - | - | - |
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors. Ki values represent the concentration of this compound required to inhibit 50% of the radioligand binding.
Functional Activity Profile
This compound is characterized as a partial agonist at both the NOP and mu-opioid receptors.[1][2] This dual activity is a key feature of its pharmacological profile and has been primarily characterized using [³⁵S]GTPγS binding assays.
[³⁵S]GTPγS Binding Assay Data
In functional assays, this compound demonstrates partial agonism, stimulating G-protein activation at both NOP and mu-opioid receptors.
| Receptor | Assay | Preparation | Activity | Efficacy (vs. full agonist) | Reference |
| NOP | [³⁵S]GTPγS Binding | CHO cell membranes expressing human NOP receptor | Partial Agonist | <50% of N/OFQ | |
| Mu (μ) | [³⁵S]GTPγS Binding | CHO cell membranes expressing human μ-opioid receptor | Partial Agonist | Not explicitly quantified | [1][2] |
Table 2: Functional Activity of this compound. Efficacy is expressed relative to the maximal stimulation achieved by a full agonist for the respective receptor.
Experimental Protocols
The characterization of this compound's binding and functional profile relies on standardized in vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Ki of this compound at NOP and other opioid receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NOP, mu, delta, or kappa opioid receptor.
-
Radioligands:
-
For NOP receptor: [³H]Nociceptin.
-
For mu-opioid receptor: [³H]DAMGO.
-
For delta-opioid receptor: [³H]DPDPE.
-
For kappa-opioid receptor: [³H]U69,593.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for each receptor (e.g., naloxone (B1662785) for opioid receptors, unlabeled N/OFQ for NOP).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Objective: To determine the functional efficacy (agonist/antagonist activity) of this compound at NOP and mu-opioid receptors.
Materials:
-
Receptor Source: Membranes from cells expressing the receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, MgCl₂, NaCl.
-
Test Compound: this compound.
-
Positive Control: A known full agonist for the receptor (e.g., N/OFQ for NOP, DAMGO for mu-opioid).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, varying concentrations of this compound (or the positive control), and the assay buffer.
-
Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values. The Emax value, when compared to that of a full agonist, indicates whether the compound is a full or partial agonist.
Signaling Pathways
This compound, as an agonist at the Gi-coupled NOP receptor, primarily initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, activation of the NOP receptor can modulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.
Canonical Gi-Coupled Signaling Pathway
The primary mechanism of action for this compound at the NOP receptor involves the canonical Gi-protein signaling pathway.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SR14150 - A Novel Selective Delta-Opioid Receptor Agonist for the Management of Chronic Pain
Disclaimer: The compound SR14150 is a hypothetical agent used in this document for illustrative purposes to demonstrate the format of a technical guide. The data and protocols presented are representative of preclinical and early clinical research in the field of delta-opioid receptor agonists for chronic pain and are synthesized from publicly available scientific literature.
Executive Summary
Chronic pain represents a significant unmet medical need, and current therapeutic options, primarily centered around mu-opioid receptor agonists, are associated with substantial adverse effects, including respiratory depression, tolerance, and addiction. This compound is a novel, potent, and highly selective delta-opioid receptor (DOR) agonist being investigated as a potential analgesic for chronic neuropathic and inflammatory pain. Preclinical data indicate that this compound exhibits significant antinociceptive effects in validated animal models of chronic pain without the common liabilities of traditional opioids. This document provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols for this compound.
Mechanism of Action: Delta-Opioid Receptor Activation
This compound acts as a selective agonist at the delta-opioid receptor, a G protein-coupled receptor (GPCR) located in the central and peripheral nervous systems. Upon binding, this compound initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters.
The primary signaling pathway involves the activation of inhibitory G proteins (Gαi/o), which in turn leads to two main downstream effects:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), modulating gene transcription and protein kinase A (PKA) activity.
-
Modulation of ion channels: Gβγ subunits directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
Preclinical Data Summary
Receptor Binding and Functional Activity
This compound demonstrates high affinity and selectivity for the human delta-opioid receptor over other opioid receptor subtypes.
| Parameter | hDOR | hMOR | hKOR |
| Binding Affinity (Ki, nM) | 0.85 | 975 | >10,000 |
| Functional Activity (EC50, nM) | 2.1 | >5,000 | >10,000 |
| Selectivity (MOR/DOR) | 1147-fold | - | - |
| hDOR: human delta-opioid receptor; hMOR: human mu-opioid receptor; hKOR: human kappa-opioid receptor. |
In Vivo Efficacy in Chronic Pain Models
This compound was evaluated in rodent models of neuropathic and inflammatory pain.
| Model | Species | Dose (mg/kg, i.p.) | Effect (% MPE) | p-value |
| Chronic Constriction Injury (CCI) | Rat | 10 | 75% | <0.01 |
| Spared Nerve Injury (SNI) | Mouse | 10 | 68% | <0.01 |
| Complete Freund's Adjuvant (CFA) | Rat | 10 | 82% | <0.001 |
| % MPE: Maximum Possible Effect. i.p.: intraperitoneal. |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Materials: Membranes from CHO cells expressing hDOR, hMOR, or hKOR; [3H]-naltrindole (for DOR), [3H]-DAMGO (for MOR), [3H]-U69,593 (for KOR); this compound; filtration buffer; 96-well plates; scintillation counter.
-
Method:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium at 25°C for 60 minutes.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Assay
-
Objective: To determine the functional potency (EC50) and efficacy of this compound as a GPCR agonist.
-
Materials: Membranes from CHO cells expressing hDOR; [35S]GTPγS; this compound; assay buffer (containing GDP).
-
Method:
-
Cell membranes are pre-incubated with varying concentrations of this compound.
-
[35S]GTPγS is added to initiate the binding reaction, which measures the activation of G proteins.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
EC50 values are calculated from concentration-response curves.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To evaluate the antinociceptive effect of this compound on mechanical allodynia in a rat model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Rats are anesthetized with isoflurane.
-
The common sciatic nerve of the right hind limb is exposed.
-
Four loose ligatures of chromic gut are tied around the nerve proximal to its trifurcation.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed 14 days post-surgery using von Frey filaments.
-
A baseline paw withdrawal threshold (PWT) is established.
-
This compound or vehicle is administered (i.p.).
-
PWT is measured at 30, 60, 90, and 120 minutes post-dosing.
-
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated as: [(post-drug PWT - baseline PWT) / (cut-off PWT - baseline PWT)] * 100.
Conclusion and Future Directions
The preclinical data package for this compound strongly supports its development as a first-in-class analgesic for chronic pain. Its high selectivity for the delta-opioid receptor suggests a favorable safety profile compared to traditional opioids. Future work will focus on IND-enabling toxicology studies and the subsequent initiation of Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.
An In-Depth Technical Guide to the Cellular Signaling Pathways Activated by SR14150
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150, also known as AT-200, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) belonging to the opioid receptor family. This compound also exhibits partial agonist activity at the mu-opioid receptor (μOR). This dual activity makes it a compound of significant interest for the development of novel analgesics and other therapeutics. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular mechanisms.
Core Signaling Pathways of this compound
This compound primarily exerts its effects through the activation of the NOP receptor, a member of the Gi/o family of GPCRs. Its interaction with the µ-opioid receptor further contributes to its pharmacological profile.
G Protein-Dependent Signaling
Upon binding to the NOP and µ-opioid receptors, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes, including gene transcription and neuronal excitability.[1]
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and neurotransmitter release.
G Protein-Independent Signaling: β-Arrestin Recruitment and Receptor Internalization
Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular domains of the receptor.
-
β-Arrestin Recruitment: this compound has been shown to induce the recruitment of β-arrestin to the NOP receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. Furthermore, β-arrestin can act as a scaffold protein, initiating a second wave of signaling independent of G proteins, including the activation of mitogen-activated protein kinase (MAPK) cascades.
-
Receptor Internalization: The β-arrestin-receptor complex is recognized by components of the endocytic machinery, leading to the internalization of the receptor from the cell surface into intracellular compartments. This process, known as endocytosis, serves to further attenuate signaling and can lead to either receptor degradation or recycling back to the plasma membrane.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of the NOP receptor by agonists can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[2] This pathway is crucial for regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. The activation of ERK1/2 can be mediated through both G protein-dependent and β-arrestin-dependent mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (AT-200) from various in vitro assays.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| NOP | [³H]N/OFQ | 1.5 | CHO | [3] |
| μ-Opioid | [³H]DAMGO | 30 | CHO | [3] |
Table 2: Functional Activity of this compound in G Protein-Dependent Signaling Assays
| Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of N/OFQ) | Cell Line | Reference |
| [³⁵S]GTPγS Binding | NOP | 120 | < 50 | CHO | [1] |
| GIRK Channel Activation | NOP | 6.3 | 95-105 | AtT-20 | [1] |
Table 3: Functional Activity of this compound in β-Arrestin Recruitment and Receptor Internalization Assays
| Assay | Receptor | EC₅₀ (nM) | % of Max Response (N/OFQ) | Cell Line | Reference |
| β-Arrestin Recruitment | NOP | 110 | 44 | CHO-K1 | [1] |
| Receptor Internalization | NOP | - | ~40 | HEK293 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathways
Caption: this compound activates NOP and µ-opioid receptors, initiating downstream signaling cascades.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for determining G protein activation using the [³⁵S]GTPγS binding assay.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for measuring β-arrestin recruitment using an enzyme complementation assay.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the NOP and µ-opioid receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human NOP or µ-opioid receptors.
-
Radioligand: [³H]N/OFQ for NOP receptors, [³H]DAMGO for µ-opioid receptors.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone (B1662785) for µOR, 1 µM N/OFQ for NOP).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or non-specific control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the ability of this compound to activate G proteins coupled to NOP and µ-opioid receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human NOP or µ-opioid receptors.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
96-well plates, filters, cell harvester, and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding against the logarithm of this compound concentration to determine EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay
Objective: To quantify the inhibition of adenylyl cyclase activity by this compound.
Materials:
-
CHO cells stably expressing human NOP or µ-opioid receptors.
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture reagents.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of this compound concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the NOP receptor upon activation by this compound.
Materials:
-
CHO-K1 cells stably co-expressing the human NOP receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment.
-
This compound.
-
Chemiluminescent substrate for the reporter enzyme.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time to allow for β-arrestin recruitment and enzyme complementation.
-
Add the chemiluminescent substrate.
-
Measure the luminescence signal using a luminometer.
-
Plot the luminescence signal against the logarithm of this compound concentration to determine EC₅₀ and Eₘₐₓ values.
Receptor Internalization Assay
Objective: To quantify the this compound-induced endocytosis of the NOP receptor.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged human NOP receptors.
-
This compound.
-
Primary antibody against the FLAG tag.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound for a defined period to induce internalization.
-
Fix the cells.
-
Incubate with an anti-FLAG primary antibody to label the receptors remaining on the cell surface.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal, which is inversely proportional to the extent of receptor internalization.
-
Calculate the percentage of internalized receptors relative to untreated cells.
Western Blot for ERK Phosphorylation
Objective: To detect the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
Cells expressing NOP receptors.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Treat cells with this compound for various times.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against p-ERK.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the fold increase in ERK phosphorylation.
Conclusion
This compound is a bifunctional molecule that activates both NOP and µ-opioid receptors, leading to the engagement of a complex network of intracellular signaling pathways. Its primary mode of action through the Gi/o-coupled NOP receptor results in the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, this compound promotes β-arrestin recruitment and subsequent receptor internalization, which not only desensitizes G protein signaling but also initiates G protein-independent signaling cascades, including the activation of the MAPK/ERK pathway. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and to aid in the design of novel therapeutics with improved efficacy and safety profiles. The partial agonism at both NOP and µ-opioid receptors, along with its specific profile of β-arrestin recruitment, suggests a potential for biased signaling that warrants further investigation.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polarized rabbit type 1 angiotensin II receptors manifest differential rates of endocytosis and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of SR14150 in Nociceptive Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR14150, a 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one derivative, has emerged as a significant pharmacological tool in the study of nociception. This technical guide provides an in-depth analysis of this compound's complex role in pain modulation, highlighting its dual agonist activity at the Nociceptin/Orphanin FQ (NOP) receptor and the μ-opioid receptor (MOR). We consolidate quantitative data from pivotal studies, detail key experimental methodologies for its assessment, and present visual representations of its signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel analgesics.
Introduction
The modulation of pain pathways remains a cornerstone of modern pharmacology. This compound has garnered attention for its unique profile as a bifunctional NOP/μ receptor agonist.[1] The NOP-N/OFQ system is intricately involved in pain modulation, with effects that can be either pronociceptive or antinociceptive depending on the anatomical location and physiological context.[2][3] this compound's ability to engage both this system and the classical opioid system presents a compelling case for its study in both acute and chronic pain states. This guide will dissect the nuanced pharmacology of this compound, offering a detailed examination of its mechanisms and effects.
Pharmacological Profile of this compound
This compound is characterized as a moderately selective NOP receptor agonist that also exhibits partial agonism at the μ-opioid receptor.[1][4] This dual activity is central to its complex effects on nociception.
In Vitro Binding Affinity and Functional Activity
The following table summarizes the in vitro characteristics of this compound at NOP and μ-opioid receptors.
| Receptor | Parameter | Value | Species | Assay | Reference |
| NOP | Ki | 1.5 nM | - | Radioligand Binding | [4] |
| Selectivity vs. μ | 20-fold | - | - | [2][4] | |
| Functional Activity | Partial Agonist | - | [35S]GTPγS | [1][4] | |
| μ-Opioid | Ki | - | - | - | - |
| Functional Activity | Partial Agonist | - | [35S]GTPγS | [1][4] |
Modulation of Nociception by this compound in Preclinical Models
The antinociceptive and antiallodynic effects of this compound have been evaluated in various rodent models of pain. A key finding is the differential receptor mediation of its effects depending on the pain state and modality.
Acute Thermal Nociception
In models of acute thermal pain, such as the tail-flick assay in naive mice, this compound demonstrates antinociceptive activity.[4][5] This effect is notably mediated by the μ-opioid receptor, as it is reversed by the opioid antagonist naloxone (B1662785) but not by the NOP receptor antagonist SB-612111.[1][4]
Chronic Neuropathic Pain
In contrast to its effects in acute pain, the activity of this compound in chronic pain models, such as spinal nerve ligation (SNL) in mice, reveals a more complex mechanism.
-
Thermal Antinociception: When administered to SNL mice, this compound increases tail-flick latency, an effect that is blocked by naloxone, indicating continued μ-opioid receptor involvement in its thermal antinociceptive action even in a chronic pain state.[1][4]
-
Mechanical Antiallodynia: Both this compound and the more selective NOP agonist SR16835 exhibit potent antiallodynic activity against mechanical stimuli (measured with von Frey filaments) in SNL mice.[4] Crucially, this effect is completely blocked by the NOP antagonist SB-612111 and is not affected by naloxone.[4] This demonstrates a shift in the primary mechanism of action for mechanical allodynia to the NOP receptor system in a chronic pain setting.[4][6]
The following table summarizes the in vivo effects of this compound in different pain models.
| Pain Model | Species | Assay | Doses (s.c.) | Effect | Receptor Mediation | Reference |
| Acute Pain | Mouse | Tail-Flick | 30 mg/kg | Antinociception | μ-Opioid | [5] |
| Chronic Neuropathic Pain (SNL) | Mouse | Tail-Flick | 3-10 mg/kg | Antinociception | μ-Opioid | [4] |
| Chronic Neuropathic Pain (SNL) | Mouse | Von Frey | 10 mg/kg | Antiallodynia | NOP | [4] |
| Chronic Neuropathic Pain (CCI) | Rat | Von Frey | - | No Antiallodynia (systemic admin.) | - | [2][4] |
Signaling Pathways
Activation of both NOP and μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Figure 1: this compound Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
[35S]GTPγS Binding Assay
This assay measures the functional activity of GPCR agonists by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Figure 2: [35S]GTPγS Assay Workflow.
Tail-Flick Assay
This behavioral assay assesses thermal nociception by measuring the latency of a rodent to withdraw its tail from a noxious heat source.
-
Animal Acclimation: Mice are habituated to the testing apparatus.
-
Baseline Measurement: The basal tail-flick latency is determined by applying a focused beam of radiant heat to the tail and recording the time to withdrawal. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.[5]
-
Drug Administration: this compound, vehicle, or control compounds (e.g., morphine) are administered, typically via subcutaneous (s.c.) injection.[4][5] In antagonist studies, naloxone or SB-612111 is administered prior to this compound.[4]
-
Post-treatment Measurement: Tail-flick latencies are measured at specified time points after drug administration (e.g., 60 minutes).[4][5]
-
Data Analysis: Antinociception is often expressed as the percentage of maximum possible effect (%MPE).[5]
Von Frey Test for Mechanical Allodynia
This assay measures the mechanical withdrawal threshold in response to calibrated monofilaments applied to the plantar surface of the hind paw.
-
Animal Acclimation: Animals are placed in individual compartments on a wire mesh grid and allowed to acclimate.
-
Baseline Measurement: Pre-surgery baseline withdrawal thresholds are determined using the up-down method with a series of von Frey filaments of increasing stiffness.
-
Induction of Neuropathy: A model of neuropathic pain, such as spinal nerve ligation (SNL), is surgically induced.
-
Post-surgery Baseline: Once allodynia is established, a new baseline withdrawal threshold is measured.
-
Drug Administration: this compound, vehicle, or control compounds are administered (s.c.). Antagonists are given prior to the agonist.[4]
-
Post-treatment Measurement: Withdrawal thresholds are assessed at a specific time point (e.g., 60 minutes) after drug administration.[4]
-
Data Analysis: The 50% withdrawal threshold is calculated and compared between treatment groups.
Figure 3: In Vivo Nociception Assay Workflow.
Discussion and Future Directions
The dual agonism of this compound at NOP and μ-opioid receptors underpins its complex and context-dependent effects on nociception. In acute pain, its actions are predominantly μ-opioid-mediated.[4] However, in a chronic neuropathic pain state, a functional switch occurs, where its ability to alleviate mechanical allodynia is mediated by the NOP receptor system.[4] This suggests an upregulation or sensitization of the NOP system in the spinal cord during chronic pain.[4]
These findings have significant implications for drug development. The differential modulation of pain modalities suggests that bifunctional NOP/μ agonists could offer a novel therapeutic strategy. For instance, the NOP agonist component might reduce the rewarding effects typically associated with μ-opioid agonists, potentially leading to analgesics with lower abuse liability.[7] Furthermore, the enhanced role of the NOP system in chronic pain highlights it as a key target for conditions that are often refractory to conventional opioid therapies.
Future research should focus on elucidating the precise molecular adaptations in the NOP system that occur during the transition from acute to chronic pain. Further characterization of bifunctional ligands with varying ratios of NOP and μ-opioid receptor efficacy is warranted to optimize the therapeutic window for potent analgesia with minimal side effects. The development of peripherally restricted NOP agonists could also be a promising avenue for treating inflammatory and neuropathic pain while avoiding central nervous system side effects.[8]
Conclusion
This compound is a pivotal research compound that has significantly advanced our understanding of the interplay between the NOP and opioid systems in pain modulation. Its dichotomous, context-dependent mechanism of action—μ-opioid-mediated analgesia in acute thermal pain versus NOP-mediated relief from mechanical allodynia in chronic neuropathic pain—underscores the dynamic nature of nociceptive processing. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers working to translate these complex pharmacological insights into the next generation of effective and safer analgesics.
References
- 1. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth In Vitro Technical Guide to the Characterization of SR14150
Introduction
SR14150, also known as AT-200, is a non-peptide small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile.[1][2] It is characterized as a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family, while also exhibiting partial agonist activity at the mu-opioid receptor.[1][3][4] This dual activity makes this compound a valuable research tool for investigating the complex interplay between the NOP and classical opioid systems, with potential therapeutic implications for pain management and other neurological disorders.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Data Presentation
The in vitro pharmacological profile of this compound has been quantified through various binding and functional assays. The following tables summarize the key data points for its affinity and functional efficacy at the NOP and mu-opioid receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) | Selectivity (over μ) | Reference |
| NOP | [³H]-Nociceptin | ~11 | ~20-fold | [4][6] |
| μ-Opioid | [³H]-DAMGO | ~80 | - | [6] |
Table 2: Functional Activity of this compound in In Vitro Assays
| Assay | Receptor | Efficacy | EC₅₀ (nM) | Reference |
| [³⁵S]GTPγS Binding | NOP | Partial Agonist | ~5-fold less potent than at NOP | [4] |
| [³⁵S]GTPγS Binding | μ-Opioid | Partial Agonist (~20% stimulation) | Not Specified | [4][6] |
| GIRK Channel Activation | NOP | Full Agonist | Potency rank: AT-312 > AT-200 > AT-004 | [2] |
| Mouse Vas Deferens | μ-Opioid | Partial Agonist | Not Specified | [4] |
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional activity. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of this compound for the NOP and mu-opioid receptors.
a. Materials:
-
Cell membranes prepared from CHO cells stably expressing human NOP or mu-opioid receptors.
-
Radioligands: [³H]-Nociceptin for NOP receptors and [³H]-DAMGO for mu-opioid receptors.
-
Non-labeled ligands: Nociceptin and DAMGO for determining non-specific binding.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
b. Procedure:
-
Cell membrane homogenates are incubated with a fixed concentration of the respective radioligand ([³H]-Nociceptin or [³H]-DAMGO).
-
Increasing concentrations of this compound are added to compete with the radioligand for receptor binding.
-
A parallel set of incubations is performed with an excess of the corresponding non-labeled ligand (Nociceptin or DAMGO) to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism by this compound.
a. Materials:
-
Cell membranes from CHO cells expressing human NOP or mu-opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
b. Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.
-
This compound at various concentrations is added to the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data are analyzed to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect), which are indicative of the compound's potency and efficacy, respectively.
Mandatory Visualizations
Signaling Pathway of NOP Receptor Activation
The NOP receptor, like other opioid receptors, is a G-protein coupled receptor (GPCR) that primarily signals through the Gᵢ/Gₒ pathway.[2] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Caption: NOP Receptor Signaling Pathway.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a novel compound like this compound follows a logical progression of experiments to determine its pharmacological properties. The workflow begins with primary binding assays to establish affinity and selectivity, followed by functional assays to determine efficacy and potency.
Caption: In Vitro Characterization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR14150 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150, also known as AT-200, is a non-peptidic, moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also demonstrating partial agonist activity at the µ-opioid receptor (MOP).[1][2][3] This dual activity makes it a compound of significant interest for investigating the roles of the NOP and opioid systems in various physiological and pathological processes, particularly in the context of pain modulation.[4][5] Preclinical studies in rodent models have been instrumental in elucidating its pharmacological profile and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo rodent studies.
Mechanism of Action
This compound acts as a partial agonist at both the NOP and µ-opioid receptors.[1][5] Its effects are complex and can vary depending on the pain state of the animal. In models of acute pain, the antinociceptive effects of this compound are primarily mediated by its activity at the µ-opioid receptor and can be reversed by the opioid antagonist naloxone (B1662785).[1][4] However, in chronic pain states, such as neuropathic pain, this compound exhibits antiallodynic effects that are mediated by the NOP receptor and can be blocked by NOP receptor antagonists like SB-612111.[1][5] This suggests a dynamic interplay between the NOP and opioid systems in the modulation of pain.
The signaling pathway for this compound involves the activation of G-protein-coupled receptors (GPCRs). As a member of the opioid receptor family, the NOP receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.[3][6] This ultimately results in the inhibition of neuronal excitability and neurotransmitter release.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Pain Models
| Species | Pain Model | Administration Route | Dose (mg/kg) | Outcome Measure | Effect | Antagonist Blockade | Reference |
| Mouse | Acute Pain (Tail-Flick) | Subcutaneous (s.c.) | 30 | Tail-Flick Latency | Significant increase in latency | Naloxone | [4] |
| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 3 | Tail-Flick Latency | Significant increase in latency | Naloxone | [5] |
| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 10 | Tail-Flick Latency | Significant increase in latency | Naloxone | [5] |
| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 3 | Mechanical Allodynia (von Frey) | Significant antiallodynic effect | SB-612111 | [1] |
| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 10 | Mechanical Allodynia (von Frey) | Significant antiallodynic effect | SB-612111 | [1] |
| Rat | Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | Not specified | Mechanical Allodynia | No effect when given alone | N/A | [7] |
| Rat | Anxiety (Elevated Plus-Maze) | Intraperitoneal (i.p.) | 0.3 - 3 | Time in Open Arms | Anxiolytic-like effects | N/A | [8] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in an Acute Pain Model (Tail-Flick Test)
This protocol is adapted from studies demonstrating the µ-opioid receptor-mediated antinociceptive effects of this compound.[4]
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
2. Materials:
-
This compound hydrochloride salt.
-
Vehicle (e.g., physiological saline containing 0.3% Tween 80).[8]
-
Naloxone hydrochloride (opioid antagonist).
-
Morphine sulfate (B86663) (positive control).
-
Tail-flick apparatus.
3. Drug Preparation:
-
Dissolve this compound and morphine in the vehicle to the desired concentrations.
-
Prepare naloxone solution in saline.
4. Experimental Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. The average of three readings, taken at 5-minute intervals, constitutes the baseline. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, s.c.), morphine (e.g., 15 mg/kg, s.c.), or vehicle to different groups of mice.[4]
-
Antagonist Co-administration: In a separate group, co-administer naloxone (e.g., 1 mg/kg, s.c.) with this compound.[4]
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
5. Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data using an appropriate statistical test, such as a two-way ANOVA followed by a post-hoc test, to compare the effects of different treatments over time.
Protocol 2: Assessment of Antiallodynic Effects in a Neuropathic Pain Model (Spinal Nerve Ligation and von Frey Test)
This protocol is based on studies showing the NOP receptor-mediated antiallodynic effects of this compound in a chronic pain state.[1][5]
1. Animals and Surgical Procedure:
-
Male C57BL/6 mice (8-10 weeks old).
-
Induce neuropathic pain using the spinal nerve ligation (SNL) model. Briefly, under anesthesia, ligate the L5 spinal nerve. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Allow animals to recover for at least 7 days post-surgery and confirm the development of mechanical allodynia.
2. Materials:
-
This compound hydrochloride salt.
-
Vehicle.
-
SB-612111 (NOP receptor antagonist).
-
Naloxone hydrochloride.
-
von Frey filaments.
3. Drug Preparation:
-
Prepare drug solutions as described in Protocol 1.
4. Experimental Procedure:
-
Baseline Measurement: Establish the baseline mechanical withdrawal threshold using the up-down method with von Frey filaments.
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, s.c.), vehicle, or a positive control to different groups of SNL mice.[5]
-
Antagonist Co-administration: In separate groups, pre-treat animals with SB-612111 (e.g., 10 mg/kg, s.c.) or naloxone (e.g., 1 mg/kg, s.c.) before this compound administration.[1][5]
-
Post-treatment Measurement: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 60 minutes).
5. Data Analysis:
-
Determine the 50% withdrawal threshold (in grams) for each animal.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to compare the effects of different treatments.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the complex interplay between the NOP and µ-opioid receptor systems in rodent models. The provided protocols offer a foundation for designing and conducting in vivo studies to explore its therapeutic potential in pain and other neurological disorders. Researchers should carefully consider the specific research question, animal model, and appropriate control groups to ensure the generation of robust and reproducible data. It is also crucial to adhere to ethical guidelines for animal research throughout all experimental procedures.
References
- 1. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design for SR14150
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150 is a high-affinity partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] It also exhibits partial agonist activity at the mu-opioid receptor (MOR).[3] The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Given the dual activity of this compound, a comprehensive understanding of its pharmacological profile requires a panel of cell-based assays to characterize its potency, efficacy, and downstream signaling effects at both NOP and mu-opioid receptors.
These application notes provide detailed protocols for a suite of cell-based assays designed to functionally characterize this compound and similar compounds. The described assays include the measurement of second messengers (cAMP and intracellular calcium), direct assessment of G protein activation (GTPγS binding), and downstream signaling events (ERK1/2 phosphorylation).
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data for this compound and reference compounds at the human NOP and mu-opioid receptors. These values were determined in Chinese Hamster Ovary (CHO) cell membranes expressing the respective human receptors.[3]
Table 1: Receptor Binding Affinities (Ki)
| Compound | NOP Receptor Ki (nM) | Mu-Opioid Receptor Ki (nM) | Selectivity (Mu/NOP) |
| This compound | 0.8 ± 0.1 | 16 ± 2 | 20-fold |
| Nociceptin/Orphanin FQ (N/OFQ) | 0.1 ± 0.02 | >10,000 | >100,000-fold |
| Morphine | >10,000 | 1.0 ± 0.1 | >10,000-fold |
Table 2: Functional Potency and Efficacy ([35S]GTPγS Binding Assay)
| Compound | Receptor | EC50 (nM) | % Emax (relative to standard agonist) |
| This compound | NOP | 12 ± 2 | 50 ± 3 |
| Mu-Opioid | 60 ± 10 | 40 ± 5 | |
| N/OFQ | NOP | 8.0 ± 1.0 | 100 |
| DAMGO | Mu-Opioid | 74 | 100 |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathways activated by NOP and mu-opioid receptors, along with the general workflows for the described cell-based assays.
Caption: NOP and Mu-Opioid Receptor Signaling Pathways.
Caption: General Experimental Workflows for Cell-Based Assays.
Experimental Protocols
cAMP Accumulation Assay (for Gi/o-coupled receptors)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NOP or mu-opioid receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Forskolin solution.
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque microplates.
Protocol:
-
Cell Seeding: Seed the cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 10 µL of assay buffer containing a fixed concentration of forsklin (e.g., 5 µM) to all wells. c. Immediately add 10 µL of the compound dilutions to the respective wells. d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon receptor activation. Since NOP and mu-opioid receptors are primarily Gi/o-coupled and do not directly signal through calcium, co-expression of a promiscuous G protein, such as Gα16, can couple the receptor to the PLC/IP3 pathway, leading to calcium release.
Materials:
-
HEK293 cells stably co-expressing the human NOP or mu-opioid receptor and Gα16.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (optional, to prevent dye leakage).
-
This compound and other test compounds.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding: Seed the cells in black-walled, clear-bottom plates and incubate overnight to form a confluent monolayer.[4]
-
Dye Loading: a. Prepare the dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.[4] b. Aspirate the culture medium and add the dye loading solution to each well. c. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[4]
-
Compound Preparation: Prepare 5x concentrated solutions of this compound and control compounds in assay buffer.
-
Measurement: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Inject the compound solutions and continue to record the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity (maximum - baseline) is plotted against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
[35S]GTPγS Binding Assay
This functional assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[5][6][7]
Materials:
-
Membrane preparations from cells overexpressing the NOP or mu-opioid receptor.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP solution.
-
[35S]GTPγS (radioligand).
-
This compound and other test compounds.
-
Scintillation cocktail.
-
Glass fiber filtermats.
-
Cell harvester and scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of this compound in assay buffer.
-
Incubation: Incubate the mixture for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.
-
Termination and Filtration: Incubate for an additional 60 minutes at 30°C. Terminate the reaction by rapid filtration through glass fiber filtermats using a cell harvester. Wash the filters with ice-cold buffer.
-
Detection: Dry the filtermats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 (p44/42 MAPK), a downstream signaling event that can be initiated by both Gi/o- and Gq-coupled GPCRs.
Materials:
-
CHO-K1 or HEK293 cells expressing the NOP or mu-opioid receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Serum-free medium for starvation.
-
This compound and other test compounds.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment or ELISA-based detection kits.
Protocol:
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.[8]
-
Compound Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (typically 5-10 minutes, which should be optimized in a time-course experiment).
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with ice-cold lysis buffer.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with the anti-phospho-ERK1/2 antibody. d. Wash and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 value.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SR14150 in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SR14150, a moderately selective Nociceptin/Orphanin FQ (NOP) receptor agonist with partial µ-opioid receptor activity, in preclinical animal models of neuropathic pain. The following sections detail the rationale, experimental protocols, and expected outcomes for investigating the analgesic potential of this compound.
Introduction
Neuropathic pain, a debilitating condition arising from nerve injury, remains a significant therapeutic challenge. The NOP receptor system has emerged as a promising target for the development of novel analgesics. In chronic pain states, the NOP receptor system is upregulated in the brain and spinal cord.[1] this compound has demonstrated efficacy in attenuating mechanical allodynia in animal models of neuropathic pain, an effect mediated by its agonist activity at the NOP receptor.[1] In contrast, its antinociceptive effects in acute pain models are primarily mediated by the µ-opioid receptor.[1][2] These application notes will focus on the use of this compound in the context of neuropathic pain.
Data Presentation: Efficacy of this compound in the Spinal Nerve Ligation (SNL) Model
The following tables summarize the quantitative data on the effects of subcutaneously administered this compound in mice following spinal nerve ligation (SNL), a common model of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in SNL Mice
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | ~0.5 ± 0.1 |
| This compound | 3 | ~1.5 ± 0.3 |
| This compound | 10 | ~3.5 ± 0.5 |
| Morphine (Positive Control) | 10 | ~4.0 ± 0.4 |
*Data are extrapolated from graphical representations in the cited literature and presented as approximate values.[1] The paw withdrawal threshold was measured using von Frey filaments. A higher value indicates a greater anti-allodynic effect. *Indicates a significant difference from the vehicle control group.[1]
Table 2: Effect of this compound on Thermal Nociception (Tail-Flick Test) in SNL Mice
| Treatment Group | Dose (mg/kg, s.c.) | Tail-Flick Latency (% Maximum Possible Effect) (Mean ± SEM) |
| Vehicle | - | ~10 ± 5 |
| This compound | 3 | ~40 ± 10 |
| This compound | 10 | ~80 ± 15 |
| Morphine (Positive Control) | 10 | ~90 ± 5* |
*Data are extrapolated from graphical representations in the cited literature and presented as approximate values.[1][3] The tail-flick latency is expressed as a percentage of the maximum possible effect (%MPE). A higher %MPE indicates a greater antinociceptive effect. *Indicates a significant difference from the vehicle control group.[1]
Experimental Protocols
Animal Models of Neuropathic Pain
Commonly used rodent models to induce neuropathic pain include Chronic Constriction Injury (CCI), Partial Sciatic Nerve Ligation (pSNL), and Spinal Nerve Ligation (SNL).[4][5]
a. Spinal Nerve Ligation (SNL) Model Protocol (Mouse)
This model produces a reproducible peripheral nerve injury leading to sustained behavioral signs of neuropathic pain.[6]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the dorsal lumbar region.
-
Incision: Make a midline incision at the L4-S2 level to expose the paraspinal muscles.
-
Muscle Separation: Carefully separate the paraspinal muscles to visualize the L5 and L6 spinal nerves.
-
Ligation: Tightly ligate the L5 spinal nerve with a silk suture.
-
Wound Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery. Behavioral testing is typically performed 7-14 days post-surgery.
b. Chronic Constriction Injury (CCI) Model Protocol (Rat)
This model involves the loose ligation of the sciatic nerve.[7][8]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh.
-
Incision: Make an incision through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Place four loose ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tied just tight enough to cause a slight constriction of the nerve.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery. Behavioral signs of neuropathic pain typically develop within a few days and can last for several weeks.
Preparation and Administration of this compound
a. Formulation of this compound for In Vivo Administration
For subcutaneous (s.c.) administration, this compound can be prepared in a vehicle solution. A common vehicle for similar compounds consists of a mixture of DMSO, PEG300, and saline.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG300 to the solution.
-
Bring the solution to the final volume with sterile saline.
-
The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
b. Administration Protocol
-
Administer the prepared this compound solution or vehicle control subcutaneously in the loose skin of the animal's back.
-
The volume of administration should be adjusted based on the animal's body weight (e.g., 5-10 ml/kg).
Behavioral Assays for Neuropathic Pain
a. Mechanical Allodynia: Von Frey Test (Up-Down Method)
This test measures the paw withdrawal threshold to a mechanical stimulus.[9]
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Up-Down Method:
-
Start with a mid-range filament (e.g., 0.4 g).
-
If there is no response, apply the next filament of increasing force.
-
If the animal withdraws its paw, apply the next filament of decreasing force.
-
-
Threshold Calculation: The 50% paw withdrawal threshold is calculated using the pattern of responses and the force of the filaments used.
b. Thermal Nociception: Tail-Flick Test
This test measures the latency to withdraw the tail from a noxious thermal stimulus.[10][11]
-
Habituation: Gently restrain the animal, allowing its tail to be exposed.
-
Stimulus Application: Focus a beam of radiant heat onto a specific portion of the animal's tail.
-
Latency Measurement: Record the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Data Analysis: The results are often expressed as the raw latency in seconds or as a percentage of the maximum possible effect (%MPE).
Visualization of Pathways and Workflows
Signaling Pathway of NOP Receptor Activation in a Neuron
Caption: NOP receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound in a Neuropathic Pain Model
Caption: Experimental workflow for evaluating this compound's efficacy.
References
- 1. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuropathic Pain Activates the Endogenous κ Opioid System in Mouse Spinal Cord and Induces Opioid Receptor Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.jax.org [media.jax.org]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: SR14150 for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150 is a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also exhibiting partial agonist activity at the µ-opioid receptor.[1][2][3] This dual activity makes it a compound of interest for investigating pain pathways and developing novel analgesics.[1][4] Preclinical studies in mice have demonstrated its potential in modulating nociception, particularly in chronic pain states.[1] This document provides a summary of recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways based on published mouse studies.
Data Presentation
The following table summarizes the dosages of this compound used in various mouse models as reported in the literature.
| Mouse Model | Assay | Dose Range | Route of Administration | Observed Effects | Reference |
| Spinal Nerve Ligation (SNL) | Tail-Flick (Antinociception) | 3 - 10 mg/kg | Subcutaneous (s.c.) | Increased tail-flick latency (antinociception). The 10 mg/kg dose produced effects similar to 10 mg/kg morphine. | [1] |
| Spinal Nerve Ligation (SNL) | Von Frey (Mechanical Allodynia) | 10 mg/kg | Subcutaneous (s.c.) | Significant antiallodynic effect, similar to morphine. | [1] |
| Naive Mice | Tail-Flick (Antinociception) | 30 mg/kg | Subcutaneous (s.c.) | Produced antinociception similar to 15 mg/kg morphine; this effect was reversed by naloxone. | [3] |
Note: Higher doses of this compound (above 10 mg/kg) have been associated with sedation and loss of muscle tone in some studies.[1] Researchers should carefully consider the potential for these side effects when designing experiments.
Experimental Protocols
Assessment of Antinociception using the Tail-Flick Test
This protocol is adapted from studies investigating the analgesic effects of this compound in mice.[1][3]
a. Animals:
-
Male adult mice (specific strain, e.g., C57BL/6, as used in the cited literature).
-
Animals should be acclimated to the housing facility for at least one week before the experiment.
b. Materials:
-
This compound hydrochloride salt.
-
Vehicle solution: 1-2% dimethyl sulfoxide (B87167) (DMSO) and 0.5% aqueous hydroxypropylcellulose.[1]
-
Positive control: Morphine hydrochloride dissolved in water.[1]
-
Tail-flick apparatus.
-
Syringes and needles for subcutaneous injection.
c. Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse by placing the distal portion of the tail on the radiant heat source of the tail-flick apparatus. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Dissolve this compound in the vehicle solution to the desired concentration.
-
Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 3, 10, or 30 mg/kg).[1][3] The injection volume should be adjusted based on the animal's weight (e.g., 0.1 ml/25 g).[1]
-
Administer the vehicle to the control group and morphine to the positive control group.
-
-
Testing: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the antinociceptive effect. The 60-minute time point has been used in previous studies.[3]
-
Data Analysis: Express the data as the percentage of maximal possible effect (%MPE) calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Assessment of Mechanical Allodynia using the Von Frey Test
This protocol is based on studies evaluating the effect of this compound on mechanical sensitivity in a mouse model of chronic pain.[1]
a. Animals:
-
Mice with induced chronic pain (e.g., Spinal Nerve Ligation model).
-
Sham-operated mice should be used as controls.
b. Materials:
-
This compound hydrochloride salt.
-
Vehicle solution (as described above).
-
Positive control: Morphine hydrochloride.
-
Set of calibrated von Frey filaments.
-
Testing chambers with a wire mesh floor.
c. Procedure:
-
Acclimation: Place the mice in the testing chambers and allow them to acclimate for at least 15-30 minutes before testing.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.), vehicle, or morphine as described in the previous protocol.[1]
-
Testing:
-
At a specific time point after injection (e.g., 60 minutes), apply the von Frey filaments to the plantar surface of the hind paw.[1]
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range and, depending on the response (paw withdrawal or no response), use a progressively thinner or thicker filament.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980).
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound exerts its effects primarily through the NOP receptor, a G-protein coupled receptor (GPCR).[5] Upon activation, the NOP receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade also involves the modulation of ion channels, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which ultimately leads to a reduction in neuronal excitability.[6]
Caption: this compound signaling cascade via the NOP receptor.
Experimental Workflow for Antinociception Study
The following diagram illustrates a typical experimental workflow for assessing the antinociceptive properties of this compound in mice.
Caption: Workflow for a mouse tail-flick antinociception study.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SR14150 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150 is a synthetic, non-peptide molecule that acts as a moderately selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It also exhibits partial agonist activity at the mu-opioid receptor (MOR).[1] This dual activity makes this compound a compound of interest in preclinical pain research, particularly in models of chronic pain. These application notes provide detailed information on the administration routes, experimental protocols, and underlying signaling pathways of this compound to guide researchers in its use for preclinical studies.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | NOP Receptor | Mu-Opioid Receptor | Selectivity (NOP vs. Mu) | Reference |
| Binding Affinity (Ki) | 1.5 nM | 30 nM | 20-fold | [1] |
| Functional Activity ([³⁵S]GTPγS) | Partial Agonist | Partial Agonist | - | [1] |
Table 2: Recommended Dosing for Subcutaneous Administration of this compound in Mice
| Dosage (mg/kg) | Vehicle | Anticipated Effect | Pain Model | Reference |
| 3 | 1-2% DMSO in 0.5% hydroxypropylcellulose (B1664869) | Antinociception | Spinal Nerve Ligation (SNL) | [1] |
| 10 | 1-2% DMSO in 0.5% hydroxypropylcellulose | Antinociception & Antiallodynia | Spinal Nerve Ligation (SNL) | [1] |
Note: Higher doses of this compound may cause sedation and loss of muscle tone.[1]
Signaling Pathways
Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit modulates ion channel activity, leading to the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels (VGCC). These actions collectively reduce neuronal excitability. Additionally, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing longer-term cellular processes.
Experimental Protocols
Experimental Workflow for In Vivo Pain Models
The following diagram outlines a typical workflow for assessing the analgesic effects of this compound in preclinical models of pain.
Protocol 1: Subcutaneous (s.c.) Administration of this compound in Mice
This protocol is designed for investigating the antinociceptive and antiallodynic effects of this compound in mouse models of pain.
Materials:
-
This compound hydrochloride salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydroxypropylcellulose (0.5% in sterile water)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal balance
-
Vortex mixer
-
Appropriate mouse model of pain (e.g., Spinal Nerve Ligation)
Procedure:
-
Vehicle Preparation: Prepare a 0.5% solution of hydroxypropylcellulose in sterile water.
-
This compound Solution Preparation:
-
Dissolve this compound in a minimal amount of DMSO (1-2% of the final volume).
-
Add the 0.5% hydroxypropylcellulose solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse receiving 0.1 mL, the concentration would be 2.5 mg/mL).
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Dosing:
-
Weigh each animal to accurately determine the injection volume.
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the subcutaneous space and inject the prepared this compound solution. The typical injection volume is 0.1 mL per 25 g of body weight.[1]
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., tail-flick, von Frey) at predetermined time points post-injection (e.g., 30, 60, 90 minutes) to assess the compound's effect.
-
Protocol 2: General Intravenous (i.v.) Administration in Mice (Tail Vein)
Note: This is a general protocol and should be optimized for this compound. The vehicle for intravenous administration of this compound has not been explicitly reported and would need to be determined (e.g., saline with a co-solvent like PEG400 or Solutol HS 15, ensuring solubility and safety).
Materials:
-
This compound
-
Appropriate sterile vehicle
-
Mouse restrainer
-
Heat lamp (optional)
-
Sterile 29-31 gauge insulin (B600854) syringes
-
70% ethanol
Procedure:
-
This compound Solution Preparation: Prepare a sterile, particle-free solution of this compound in a suitable intravenous vehicle.
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Protocol 3: General Intraperitoneal (i.p.) Administration in Mice
Note: This is a general protocol and should be optimized for this compound. A suitable vehicle for intraperitoneal administration would need to be selected.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in the chosen vehicle.
-
Injection:
-
Grasp the mouse by the scruff of the neck to restrain it.
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, then inject the solution.
-
Protocol 4: General Oral Gavage (p.o.) Administration in Mice
Note: This is a general protocol and should be optimized for this compound. The oral bioavailability of this compound is not reported, and a suitable vehicle for oral administration needs to be determined.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Flexible or rigid gavage needle with a ball tip
-
Syringe
Procedure:
-
This compound Solution/Suspension Preparation: Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
-
Administration:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the compound.
-
Carefully remove the needle.
-
Conclusion
This compound is a valuable tool for investigating the role of the NOP receptor system in pain modulation. The provided protocols, particularly for subcutaneous administration, offer a solid foundation for conducting preclinical research. It is crucial for researchers to carefully consider the choice of administration route, vehicle, and dosage, and to optimize these parameters for their specific experimental needs. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to explore its efficacy via other administration routes.
References
Application Notes and Protocols for Assessing SR14150 Efficacy in Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150 is a moderately selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also exhibiting partial agonist activity at the μ-opioid receptor.[1] This dual mechanism of action suggests its potential therapeutic utility in a range of neurological and psychiatric disorders. These application notes provide detailed protocols for a battery of behavioral tests to comprehensively evaluate the efficacy of this compound in preclinical rodent models. The selected assays are designed to probe the anxiolytic, antidepressant-like, cognitive, and analgesic effects of the compound.
Signaling Pathway of NOP Receptor Activation
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist like this compound, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of calcium and potassium ion channels, and regulation of neurotransmitter release.[2] This ultimately results in a predominantly inhibitory effect on neuronal activity.
Behavioral Assessment Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore novel environments and their aversion to open, elevated spaces.[3][4] Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal dimensions, with a central platform.
-
Animals: Male or female mice or rats, appropriately housed and acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Procedure:
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal, subcutaneous) with a specified pretreatment time (e.g., 30 minutes).
-
Gently place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.[5]
-
Record the session using an overhead video camera for subsequent analysis.
-
Between trials, thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) to eliminate olfactory cues.
-
-
Data Analysis: Use an automated video tracking system to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
Studies with other NOP receptor agonists have demonstrated anxiolytic-like effects in the EPM, characterized by increased exploration of the open arms.[6] Therefore, it is hypothesized that this compound will produce a dose-dependent increase in the time spent and entries into the open arms of the EPM.
Table 1: Representative Data for a NOP Receptor Agonist (Ro 64-6198) in the Rat Elevated Plus-Maze [6]
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 |
| Ro 64-6198 | 0.3 | 25.8 ± 3.5 | 32.1 ± 4.1 |
| Ro 64-6198 | 1 | 35.1 ± 4.2 | 40.8 ± 5.3 |
| Ro 64-6198 | 3.2 | 38.6 ± 3.9 | 45.2 ± 4.8 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are illustrative and adapted from published literature.
Forced Swim Test (FST) for Depression-Like Behavior
The Forced Swim Test (FST) is a widely used rodent behavioral assay for screening potential antidepressant drugs.[7] The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Male or female mice or rats, handled for several days prior to the test.
-
Procedure:
-
Administer this compound or vehicle control. A sub-chronic dosing regimen may be more appropriate for detecting antidepressant-like effects.
-
For rats, a pre-swim session of 15 minutes is typically conducted 24 hours before the 5-minute test session. For mice, a single 6-minute session is common, with the last 4 minutes scored.[7][8]
-
Gently place the animal into the water-filled cylinder.
-
Record the session for later scoring.
-
After the session, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. Alternatively, automated scoring systems can be used.
Research indicates that blockade of the NOP receptor signaling pathway produces antidepressant-like effects in the FST, as evidenced by reduced immobility time.[9] Conversely, NOP receptor agonists may not reduce, and could potentially increase, immobility time. Therefore, it is crucial to interpret the results for this compound in this context. A lack of effect on immobility would suggest that this compound does not possess antidepressant-like properties in this model, while an increase could indicate a pro-depressive-like effect.
Table 2: Representative Data for a NOP Receptor Antagonist (UFP-101) in the Mouse Forced Swim Test [9]
| Treatment Group | Dose (nmol, i.c.v.) | Immobility Time (s, Mean ± SEM) |
| Vehicle | - | 192 ± 14 |
| UFP-101 | 1 | 155 ± 18 |
| UFP-101 | 3 | 110 ± 16 |
| UFP-101 | 10 | 91 ± 15 |
*p < 0.05 vs. Vehicle. Data are illustrative and adapted from published literature.
Novel Object Recognition (NOR) Test for Cognitive Function
The Novel Object Recognition (NOR) test is used to evaluate learning and memory in rodents.[10] The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. This paradigm is particularly useful as it does not rely on positive or negative reinforcement.[11]
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of three distinct objects of similar size and material that cannot be easily displaced by the animal.
-
Animals: Mice or rats, handled and habituated to the testing room.
-
Procedure:
-
Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 1-2 days prior to the training session.
-
Training (Familiarization) Session: Administer this compound or vehicle control at a specified time before the session. Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Session: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for a 5-minute exploration period.
-
-
Data Analysis: The time spent exploring each object (defined as sniffing or touching the object with the nose) is recorded. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
The effect of NOP receptor agonists on cognitive function is an area of active research. Some studies suggest that NOP receptor activation may have amnestic effects.[2] Therefore, it is plausible that this compound could impair performance in the NOR test, resulting in a lower discrimination index compared to vehicle-treated animals.
Tail-Flick Test for Antinociception
The tail-flick test is a common method for assessing the analgesic properties of pharmacological agents against thermal pain.
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of heat to the animal's tail.
-
Animals: Mice or rats.
-
Procedure:
-
Determine the baseline tail-flick latency for each animal by measuring the time it takes to withdraw its tail from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer this compound, vehicle, or a positive control (e.g., morphine) subcutaneously.
-
Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: The data are often expressed as the percentage of maximal possible effect (% MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
This compound has been shown to produce antinociceptive effects in the tail-flick assay, which are mediated by the μ-opioid receptor.[12]
Table 3: Antinociceptive Effect of this compound in the Mouse Tail-Flick Assay [13]
| Treatment Group | Dose (mg/kg, s.c.) | % MPE at 60 min (Mean ± SEM) |
| Vehicle | - | ~5% |
| This compound | 3.0 | ~30%* |
| This compound | 10.0 | ~70% |
| Morphine | 10.0 | ~95% |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are illustrative and adapted from published literature.
Assessment of Mechanical Allodynia
In models of chronic pain, such as spinal nerve ligation (SNL), this compound has been evaluated for its ability to reverse mechanical allodynia (pain in response to a normally non-painful stimulus).
-
Apparatus: Von Frey filaments of varying calibrated forces.
-
Animals: Mice or rats with induced chronic pain (e.g., SNL model).
-
Procedure:
-
Establish a baseline paw withdrawal threshold using the von Frey filaments.
-
Administer this compound or vehicle control.
-
Measure the paw withdrawal threshold at specified time points post-administration.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated. An increase in this threshold indicates an anti-allodynic effect.
The anti-allodynic effects of this compound in the SNL model are mediated by the NOP receptor.[12]
Table 4: Anti-Allodynic Effect of this compound in SNL Mice [12]
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g, Mean ± SEM) |
| Vehicle | - | ~0.05 |
| This compound | 3.0 | ~0.4 |
| This compound | 10.0 | ~1.2 |
| Morphine | 10.0 | ~1.4 |
*p < 0.05 vs. Vehicle. Data are illustrative and adapted from published literature.
Conclusion
The behavioral tests outlined in these application notes provide a robust framework for characterizing the preclinical efficacy of this compound. The dual agonism at NOP and μ-opioid receptors suggests a complex behavioral profile. Based on existing literature, this compound is expected to exhibit anxiolytic-like and antinociceptive properties. Its effects on depression-like behavior and cognition require careful investigation and interpretation in the context of the known pharmacology of the NOP receptor system. The provided protocols and expected outcomes will guide researchers in designing and interpreting studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Behavioral Effects of a Synthetic Agonist Selective for Nociceptin/Orphanin FQ Peptide Receptors in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ: actions within the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Rostromedial tegmental nucleus nociceptin/orphanin FQ (N/OFQ) signaling regulates anxiety- and depression-like behaviors in alcohol withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of nociceptin/orphanin FQ-NOP receptor signalling produces antidepressant-like effects: pharmacological and genetic evidences from the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR14150 in Conditioned Place Preference (CPP) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Data Presentation: Representative Data from NOP Agonist CPP Studies
The following tables summarize quantitative data from CPP studies involving other NOP receptor agonists. This data can serve as a reference for designing experiments with SR14150 and for comparison of expected outcomes.
Table 1: Effect of NOP Agonist AT-312 on Morphine- and Cocaine-Induced CPP in Mice [8]
| Treatment Group | Drug Paired with CS+ | Pre-treatment | Conditioning Dose | CPP Score (s) Mean ± SEM |
| Vehicle + Saline | Saline | Vehicle | - | 50 ± 25 |
| Vehicle + Morphine | Morphine | Vehicle | 7.5 mg/kg, s.c. | 250 ± 50 |
| AT-312 + Morphine | Morphine | AT-312 (3 mg/kg, i.p.) | 7.5 mg/kg, s.c. | 75 ± 30# |
| Vehicle + Cocaine | Cocaine | Vehicle | 15 mg/kg, i.p. | 300 ± 60 |
| AT-312 + Cocaine | Cocaine | AT-312 (3 mg/kg, s.c.) | 15 mg/kg, i.p. | 100 ± 40# |
*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Morphine/Cocaine group. CS+ = Conditioned Stimulus positive compartment.
Table 2: Representative Doses of Drugs Used in CPP Studies
| Drug | Animal Model | Route of Administration | Dose Range | Reference |
| Morphine | Mouse | s.c. | 5 - 10 mg/kg | [8] |
| Cocaine | Mouse | i.p. | 5 - 20 mg/kg | [8][9] |
| Heroin | Rat | i.p. | 1 - 3 mg/kg | |
| Amphetamine | Mouse/Rat | s.c./i.p. | 1 - 5 mg/kg | [4] |
| AT-312 (NOP Agonist) | Mouse | i.p./s.c. | 3 mg/kg | |
| Ro 64-6198 (NOP Agonist) | Rat | s.c. | 0.3 - 3 mg/kg | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a conditioned place preference experiment designed to assess the rewarding or aversive effects of this compound, or its ability to modulate the rewarding effects of a substance of abuse.
Apparatus
A standard three-compartment CPP apparatus is used.[4][7]
-
Compartments: Two large conditioning compartments with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor) and a smaller, neutral central compartment with gray walls and a plain floor.
-
Gates: Removable guillotine doors separate the compartments.
-
Tracking: An automated video tracking system is used to record the animal's position and time spent in each compartment.
Experimental Workflow
The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and preference testing (post-test).[5]
Detailed Methodology
a. Habituation (Pre-Test) - Day 1:
-
Place the animal (mouse or rat) in the central compartment of the CPP apparatus.
-
Remove the guillotine doors to allow free access to all three compartments for 15-20 minutes.
-
Record the time spent in each of the two larger compartments to establish baseline preference.
-
Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.
b. Conditioning - Days 2-9: This phase typically lasts for 4-8 days and involves pairing the drug with one compartment and the vehicle with the other. A counterbalanced design is crucial.
-
To test the rewarding/aversive effects of this compound:
-
Group 1 (this compound): On conditioning days (e.g., 2, 4, 6, 8), administer this compound (specify dose and route) and immediately confine the animal to one of the conditioning compartments (e.g., the initially non-preferred one for a biased design, or randomly assigned for an unbiased design) for 30-45 minutes. On alternate days (e.g., 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
Group 2 (Vehicle Control): Receives vehicle injections on all conditioning days, paired with both compartments in a counterbalanced manner.
-
-
To test the effect of this compound on the rewarding properties of another drug (e.g., morphine):
-
Group 1 (Control): Pre-treat with vehicle, followed by an injection of a drug of abuse (e.g., morphine), and confine to the drug-paired compartment. On alternate days, pre-treat with vehicle, followed by saline, and confine to the other compartment.
-
Group 2 (this compound): Pre-treat with this compound, followed by an injection of the drug of abuse, and confine to the drug-paired compartment. On alternate days, pre-treat with vehicle, followed by saline, and confine to the other compartment.
-
c. Preference Test (Post-Test) - Day 10:
-
24 hours after the last conditioning session, place the animal in the central compartment in a drug-free state.
-
Remove the guillotine doors and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
Data Analysis
The primary measure is the change in time spent in the drug-paired compartment from the pre-test to the post-test.
-
CPP Score: Calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.
-
Statistical Analysis: A positive CPP score indicates a rewarding effect, while a negative score (Conditioned Place Aversion - CPA) suggests aversive properties. Data are typically analyzed using t-tests or ANOVA, followed by post-hoc tests to compare between groups.
Signaling Pathways
Activation of NOP receptors by agonists like this compound in the VTA and NAc generally leads to an inhibition of the dopamine (B1211576) system, which is central to the brain's reward pathway.[3][10][11][12]
Mechanism of Action:
-
In the VTA: this compound, as a NOP agonist, is expected to hyperpolarize and inhibit VTA dopamine neurons directly.[11][13] It can also inhibit GABAergic interneurons.[13] The overall effect of NOP activation in the VTA is a reduction in the firing of dopamine neurons.
-
In the NAc: The reduced firing of VTA dopamine neurons leads to decreased dopamine release in the NAc.[10][12] NOP receptors are also present on NAc neurons, where their activation can further inhibit neuronal activity and downstream signaling pathways associated with reward, such as the cAMP/PKA pathway.[10]
-
Behavioral Outcome: This reduction in mesolimbic dopamine transmission is hypothesized to block the rewarding effects of drugs of abuse, which typically increase dopamine in the NAc.[3] Therefore, in a CPP paradigm, this compound is predicted to either be non-rewarding on its own or to attenuate the place preference induced by drugs like morphine, cocaine, or amphetamine.[2][3][8]
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 7. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Nociceptin Receptor (NOP) Agonist AT-312 Blocks Acquisition of Morphine- and Cocaine-Induced Conditioned Place Preference in Mice [frontiersin.org]
- 9. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Modulation of Ventral Tegmental Area Circuits by the Nociceptin/Orphanin FQ System | eNeuro [eneuro.org]
- 12. Intracerebroventricular orphanin FQ/nociceptin suppresses dopamine release in the nucleus accumbens of anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic Deletion or Pharmacological Blockade of Nociceptin/Orphanin FQ Receptors in the Ventral Tegmental Area Attenuates Nicotine-Motivated Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Functional Assays of NOP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that has emerged as a significant target for the development of novel analgesics and other therapeutics.[1][2] Unlike classical opioid receptors, NOP receptor agonists are being investigated for non-addicting analgesia and the treatment of various neurological disorders.[3] SR14150 is a moderately selective NOP receptor agonist that also exhibits partial agonist activity at the µ-opioid receptor.[4][5] This document provides detailed application notes and protocols for key in vitro functional assays to characterize NOP receptor agonists like this compound.
Data Presentation: In Vitro Pharmacological Profile of this compound and Other NOP Ligands
The following table summarizes the in vitro functional data for this compound and the endogenous ligand N/OFQ. This data is crucial for comparing the potency and efficacy of test compounds.
| Compound | Assay | Receptor | Parameter | Value | Reference |
| This compound | Radioligand Binding | NOP | Ki | 1.5 nM | [4] |
| µ-opioid | Ki | 30 nM | [4] | ||
| [35S]GTPγS Binding | NOP | Agonist Activity | Partial Agonist | [4][5] | |
| µ-opioid | Agonist Activity | Partial Agonist | [4][5] | ||
| N/OFQ | Radioligand Binding | NOP | Kd | 0.065 nM | [1] |
| [35S]GTPγS Binding | NOP | Efficacy (Emax) | 100% (Full Agonist) | [1] | |
| cAMP Accumulation | NOP | EC50 | 2.2 nM | [1] | |
| GIRK Channel Activation | NOP | EC50 | 1.2 nM | [1] |
Signaling Pathways and Experimental Visualizations
Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1][6] Additionally, NOP receptor activation can lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 phosphorylation.[1][7] Another important aspect of NOP receptor signaling is the recruitment of β-arrestin, which can lead to receptor internalization and desensitization.[1]
NOP Receptor Signaling Pathways
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Assays for Investigating the NOP Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare SR14150 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of stock solutions of SR14150, a selective Nociceptin/Orphanin FQ (NOP) receptor partial agonist. Due to the limited availability of public data on the solubility of this compound, this document outlines a general procedure for handling the compound and a recommended method for determining its solubility in common laboratory solvents. The provided protocols are intended to ensure accurate and reproducible experimental results.
Introduction to this compound
This compound is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It also exhibits weak partial agonist activity at the mu-opioid receptor. The NOP receptor system is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward. As such, this compound is a valuable pharmacological tool for investigating the roles of the NOP receptor in these processes and for the potential development of novel therapeutics. Accurate preparation of this compound stock solutions is the first critical step for reliable in vitro and in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Chemical Name | 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one |
| CAS Number | 709024-69-1 |
| Molecular Formula | C₂₁H₃₀N₂O |
| Molecular Weight | 326.48 g/mol |
| Appearance | Solid powder |
Solubility of this compound
Recommended Solvents for Solubility Testing:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
Protocol for Solubility Determination:
-
Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg).
-
Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO) to the powder.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. Gentle warming (to 37°C) and sonication may aid in dissolution.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Incremental Addition: If the solid has completely dissolved, continue to add small, measured volumes of the solvent, vortexing after each addition, until the solution becomes saturated (i.e., precipitation is observed).
-
Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO (Hypothetical)
This protocol is based on a hypothetical solubility of this compound in DMSO. The actual concentration achievable should be determined using the solubility determination protocol above.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.265 mg of this compound (Molecular Weight = 326.48 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (326.48 g/mol ) * (1000 mg/g) * 1 mL = 3.265 mg
-
Dissolution: Add the weighed this compound to a microcentrifuge tube. Add the appropriate volume of DMSO (in this example, 1 mL).
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound powder and its stock solutions is crucial for maintaining its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place. |
| -20°C | Long-term (months to years) | Store in a dry, dark place. | |
| Stock Solution | -20°C | Short-term (weeks) | Minimize freeze-thaw cycles. |
| -80°C | Long-term (months) | Recommended for prolonged storage. |
Note: The stability of this compound in solution over time has not been extensively reported. It is recommended to prepare fresh stock solutions regularly and to visually inspect for any signs of precipitation before use.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of NOP Receptor Activation
Caption: Simplified NOP receptor signaling pathway.
Application Notes and Protocols for Measuring the Antinociceptive Effects of SR14150
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR14150, chemically known as 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one, is a compound of significant interest in pain research. It functions as a moderately selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor and also exhibits partial agonist activity at the μ-opioid receptor (MOR).[1][2] This dual activity makes this compound a valuable tool for investigating the complex mechanisms of pain modulation and a potential lead for developing novel analgesics with a multi-target profile aimed at improving efficacy and reducing side effects.[3]
These application notes provide detailed protocols for assessing the antinociceptive and antiallodynic effects of this compound in preclinical rodent models.
Signaling Pathways of this compound
This compound exerts its effects by activating two distinct G-protein coupled receptors (GPCRs): the NOP receptor and the μ-opioid receptor. Both receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, this activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. These signaling events collectively reduce neuronal excitability, thereby inhibiting the transmission of nociceptive signals.[4]
Experimental Workflow
A typical workflow for evaluating the antinociceptive properties of this compound in vivo involves several key stages, from animal preparation to data analysis. This systematic approach ensures the generation of reliable and reproducible data.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Opioid Receptor Cross-Talk with SR14150
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150 is a valuable pharmacological tool for investigating the intricate cross-talk between the Nociceptin/Orphanin FQ (NOP) receptor and the classical mu-opioid receptor (MOR). As a compound with mixed and partial agonist activity at both NOP and mu-opioid receptors, this compound allows for the detailed study of the functional consequences of co-activation of these two systems.[1][2] This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound in the study of opioid receptor cross-talk.
The NOP receptor system is known to modulate the activity of the mu-opioid system, influencing analgesia, tolerance, and reward pathways.[2] Compounds like this compound, which act on both receptors, are of significant interest for the development of novel analgesics with potentially reduced side effects, such as lower abuse potential and diminished tolerance development.[2]
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional activity at NOP and mu-opioid receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) | Source |
| NOP | [³H]Nociceptin | 1.3 | [2] |
| Mu-Opioid (MOR) | [³H]DAMGO | 26.5 | [2] |
| Kappa-Opioid (KOR) | [³H]U69,593 | 100 | [2] |
| Delta-Opioid (DOR) | [³H]DPDPE | 73.5 | [2] |
Table 2: Functional Activity of this compound in [³⁵S]GTPγS Binding Assay
| Receptor | EC₅₀ (nM) | % Stimulation (Eₘₐₓ) | Classification | Source |
| NOP | 9.8 | 65 | Partial Agonist | [2] |
| Mu-Opioid (MOR) | 49.7 | 30 | Partial Agonist | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in NOP and mu-opioid receptor cross-talk and the experimental workflows for the described protocols.
Signaling Pathway of NOP and Mu-Opioid Receptor Cross-Talk
Activation of NOP and mu-opioid receptors, both Gᵢ/Gₒ-coupled receptors, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Cross-talk between these receptors can occur through various mechanisms, including the involvement of Protein Kinase C (PKC) and G-protein coupled receptor kinases (GRKs), which can lead to receptor desensitization and modulation of downstream signaling.[1][3] this compound, as a partial agonist at both receptors, can modulate these integrated signaling cascades.
Caption: NOP and Mu-Opioid Receptor Cross-Talk Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of this compound.
References
- 1. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR14150 Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR14150, also known as AT-200, is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family. It also exhibits partial agonist activity at the mu-opioid receptor (MOR). This dual activity profile makes this compound a compound of interest for investigating the roles of the NOP and MOR systems in various physiological and pathological processes, including pain, addiction, and mood disorders. Understanding the interaction of this compound with its primary and secondary targets is crucial for elucidating its mechanism of action and therapeutic potential.
These application notes provide a comprehensive guide for designing and conducting in vitro drug interaction studies for this compound. The protocols detailed herein cover essential assays to characterize the binding affinity, functional potency, and downstream signaling effects of this compound and potential interacting compounds at both the NOP and mu-opioid receptors.
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound at human NOP and mu-opioid receptors, providing a baseline for drug interaction studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | This compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| Human NOP | [³H]-Nociceptin | 1.5 | Nociceptin/Orphanin FQ | < 1 |
| Human MOR | [³H]-DAMGO | 30 | DAMGO | < 5 |
Kᵢ values represent the inhibitory constant and are a measure of binding affinity. Lower Kᵢ values indicate higher affinity. Data presented is a compilation from published studies.[1]
Table 2: Functional Activity of this compound
| Receptor | Assay | This compound Activity Profile | This compound EC₅₀ (nM) | This compound Eₘₐₓ (%) | Reference Agonist | Reference EC₅₀ (nM) | Reference Eₘₐₓ (%) |
| Human NOP | [³⁵S]GTPγS Binding | Partial Agonist | ~10-50 | ~60-80 | Nociceptin/Orphanin FQ | ~5-20 | 100 |
| Human MOR | [³⁵S]GTPγS Binding | Partial Agonist | ~50-200 | ~30-50 | DAMGO | ~10-30 | 100 |
EC₅₀ (half-maximal effective concentration) is a measure of potency. Eₘₐₓ (maximum effect) is a measure of efficacy relative to a standard full agonist. The values presented are approximate and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the NOP and mu-opioid receptors and a general workflow for characterizing this compound drug interactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and reagents used.
Protocol 1: Radioligand Binding Assay for NOP and MOR
Objective: To determine the binding affinity (Kᵢ) of this compound and interacting compounds for the NOP and mu-opioid receptors.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing either human NOP or MOR.
-
Radioligands: [³H]-Nociceptin for NOP; [³H]-DAMGO for MOR.
-
Unlabeled ligands: Nociceptin/Orphanin FQ (for NOP non-specific binding), DAMGO (for MOR non-specific binding), this compound, and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, 50 µL cell membranes (5-20 µg protein).
-
Non-specific Binding: 50 µL unlabeled ligand (1 µM N/OFQ for NOP, 10 µM DAMGO for MOR), 50 µL radioligand, 50 µL cell membranes.
-
Competition Binding: 50 µL of various concentrations of this compound or test compound, 50 µL radioligand, 50 µL cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC₅₀ value (concentration of competing ligand that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and interacting compounds at NOP and MOR.
Materials:
-
Cell membranes (as in Protocol 1).
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for non-specific binding).
-
This compound, test compounds, and reference agonists (N/OFQ for NOP, DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: 50 µL assay buffer, 50 µL [³⁵S]GTPγS, 50 µL GDP (10 µM final), 50 µL cell membranes.
-
Non-specific Binding: 50 µL unlabeled GTPγS (10 µM final), 50 µL [³⁵S]GTPγS, 50 µL GDP, 50 µL cell membranes.
-
Stimulated Binding: 50 µL of various concentrations of this compound or test compound, 50 µL [³⁵S]GTPγS, 50 µL GDP, 50 µL cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Follow the same procedure as in Protocol 1.
Data Analysis:
-
Calculate the specific binding for each concentration.
-
Plot the percentage of stimulation over basal against the log concentration of the agonist.
-
Determine EC₅₀ and Eₘₐₓ values using non-linear regression. Efficacy is often expressed as a percentage of the maximal stimulation achieved with a reference full agonist.
Protocol 3: cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity by this compound, which is characteristic of Gᵢ/ₒ-coupled receptors.
Materials:
-
Whole cells (HEK293 or CHO) expressing NOP or MOR.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound, test compounds, and reference agonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate cells with IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Compound Addition: Add various concentrations of this compound or test compound and incubate for 15 minutes.
-
Stimulation: Add forskolin (1-10 µM, to be optimized) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each well.
-
Plot the percentage inhibition of the forskolin-stimulated response against the log concentration of the agonist.
-
Determine the IC₅₀ value for the inhibition of cAMP accumulation.
Protocol 4: Phospho-ERK1/2 Western Blot
Objective: To assess the activation of the MAPK/ERK signaling pathway downstream of NOP and MOR activation by this compound.
Materials:
-
Whole cells expressing NOP or MOR.
-
This compound, test compounds, and reference agonists.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (p-ERK) and mouse anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
SDS-PAGE gels and Western blotting apparatus.
-
ECL detection reagents and imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat with various concentrations of this compound or test compound for 5-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with anti-p-ERK primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated anti-rabbit secondary antibody.
-
Detect with ECL reagents.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with anti-t-ERK primary antibody and HRP-conjugated anti-mouse secondary antibody to normalize for protein loading.
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Plot the fold change in p-ERK/t-ERK ratio over the vehicle control against the log concentration of the agonist.
References
Troubleshooting & Optimization
SR14150 stability in solution and proper storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of SR14150. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures. Please note that detailed, peer-reviewed stability studies on this compound in various solutions are not extensively available in the public domain. Therefore, the following recommendations are based on general best practices for handling and storing small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of this compound?
A1: Proper storage of solid this compound is crucial for maintaining its integrity. For optimal long-term stability, it is recommended to store the lyophilized powder under specific conditions to prevent degradation.
Recommended Storage Conditions for Solid this compound
| Storage Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4 °C | Days to Weeks | Keep dry and protected from light.[1] |
| Long-term | -20 °C | Months to Years | Keep dry, dark, and tightly sealed to prevent moisture absorption.[1] |
Q2: I need to prepare a stock solution of this compound. What solvents are recommended and how should I store the solution?
General Guidelines for Preparing and Storing this compound Stock Solutions
| Solvent | Recommended Storage Temperature | General Stability Notes |
| DMSO | -20 °C or -80 °C | Aliquot to avoid repeated freeze-thaw cycles. Keep tightly sealed to prevent water absorption. |
| Ethanol (B145695) | -20 °C or -80 °C | Aliquot to minimize evaporation and freeze-thaw cycles. Ensure the container is well-sealed. |
Disclaimer: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution. The stability of this compound in solution is not guaranteed and may vary based on the solvent, concentration, and storage conditions.
Q3: My this compound solution appears to have precipitated after dilution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds initially dissolved in organic solvents. This indicates that the compound's solubility limit in the aqueous buffer has been exceeded.
Troubleshooting Precipitation Issues
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize Solvent Concentration: While minimizing the concentration of organic solvents like DMSO in your final assay is important, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with different pH values in your buffer to find the optimal range for solubility.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent may help to increase the aqueous solubility.
Experimental Workflow and Methodologies
General Protocol for Reconstitution of Lyophilized this compound
This protocol outlines a general procedure for reconstituting a lyophilized small molecule like this compound to prepare a stock solution.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Under sterile conditions, add the desired volume of an appropriate solvent (e.g., DMSO, ethanol) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for Handling and Preparing this compound Solutions.
Signaling Pathway Context
This compound is known to act as a partial agonist at the Nociceptin/Orphanin FQ (NOP) receptor, which is a G protein-coupled receptor (GPCR). Activation of the NOP receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified NOP Receptor Signaling Pathway.
References
How to minimize variability in SR14150 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving SR14150.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. However, it also exhibits partial agonist activity at the mu (µ)-opioid receptor.[1][2] This dual activity is a critical factor to consider in experimental design and data interpretation.
Q2: What is the most common cause of variability in this compound experiments?
The dual agonism of this compound at both NOP and mu-opioid receptors is a primary source of variability. The observed effect can be mediated by either receptor, or a combination of both, depending on the experimental system, dosage, and the presence of endogenous ligands. To dissect the specific receptor contribution, it is essential to use selective antagonists.
Q3: How can I differentiate between NOP and mu-opioid receptor-mediated effects of this compound?
To distinguish between the NOP and mu-opioid receptor-mediated effects of this compound, co-administration with selective antagonists is recommended:
-
To block mu-opioid receptor effects: Use a selective mu-opioid antagonist such as naloxone (B1662785). If the effects of this compound are attenuated or blocked by naloxone, it indicates a mu-opioid receptor-mediated mechanism.[1][2]
-
To block NOP receptor effects: Use a selective NOP receptor antagonist, such as SB-612111. If the effects of this compound are diminished or eliminated by SB-612111, this points to a NOP receptor-mediated action.[1]
Q4: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in 100% DMSO to create a stock solution (e.g., 10 mM). For in vivo studies, the vehicle used will depend on the route of administration and the final desired concentration, but it is often prepared in a vehicle containing a small amount of an organic solvent and saline. It is recommended to store stock solutions at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assay Variability
| Problem | Potential Cause | Recommended Solution |
| Inconsistent EC50/IC50 values in functional assays (e.g., GTPγS, cAMP) | Dual receptor activation: this compound's partial agonism at both NOP and mu-opioid receptors can lead to complex dose-response curves. | - Use cell lines expressing only the receptor of interest (NOP or mu-opioid).- Co-incubate with a selective antagonist for the receptor you are not studying to isolate the effects of the other. |
| Assay conditions: Suboptimal concentrations of reagents like GDP, Mg2+, or NaCl can affect G protein coupling and signal window. | - Optimize the concentration of GDP, Mg2+, and NaCl for your specific cell membrane preparation and receptor.- Titrate the amount of membrane protein per well to find the optimal concentration. | |
| High background signal in [35S]GTPγS binding assays | High basal activity of the receptor: Some GPCRs exhibit constitutive activity. | - Increase the concentration of GDP in the assay buffer to reduce basal GTPγS binding. |
| Non-specific binding of [35S]GTPγS: The radioligand may bind to other components in the membrane preparation. | - Include a control with a high concentration of non-radiolabeled GTPγS (e.g., 10 µM) to determine non-specific binding.- Ensure proper washing steps during filtration to remove unbound radioligand. | |
| Low signal-to-noise ratio in cAMP assays | Low receptor expression: The cell line may not express a sufficient number of receptors. | - Use a cell line with higher receptor expression or consider transient transfection to increase expression levels. |
| Phosphodiesterase (PDE) activity: Endogenous PDEs can rapidly degrade cAMP, reducing the signal. | - Include a PDE inhibitor, such as IBMX, in the assay medium. The optimal concentration should be determined empirically. |
In Vivo Study Variability
| Problem | Potential Cause | Recommended Solution |
| Variable antinociceptive effects in the tail-flick test | Dual receptor pharmacology: The antinociceptive effect of this compound can be mediated by either NOP or mu-opioid receptors depending on the pain state (acute vs. chronic).[1] | - In acute pain models, the antinociceptive effect is often mu-opioid receptor-mediated and can be blocked by naloxone.[1][2]- In chronic pain models, the antiallodynic effect is often NOP receptor-mediated and can be blocked by a NOP antagonist like SB-612111.[1] |
| Animal strain and sex: Different rodent strains and sexes can exhibit varying sensitivities to pain and analgesics. | - Use a consistent strain and sex of animals throughout the study.- Report the strain and sex used in your methodology. | |
| Route of administration and vehicle: The bioavailability and pharmacokinetics of this compound can vary with the route of administration and the vehicle used. | - Maintain a consistent route of administration (e.g., subcutaneous, intraperitoneal) and vehicle composition.- Ensure the compound is fully dissolved in the vehicle before administration. | |
| Sedation or motor impairment at higher doses | Off-target effects or excessive receptor activation: High concentrations of this compound can lead to side effects that may confound behavioral assessments. | - Perform a dose-response study to identify the optimal dose that produces the desired effect without causing significant side effects.- Use appropriate control groups to monitor for motor impairment (e.g., rotarod test). |
Data Presentation
In Vitro Pharmacological Profile of this compound
| Parameter | NOP Receptor | Mu-Opioid Receptor | Reference |
| Binding Affinity (Ki) | 1.5 nM | 30 nM | [1] |
| [35S]GTPγS Functional Activity | Partial Agonist | Partial Agonist | [1] |
In Vivo Antinociceptive Effect of this compound in the Mouse Tail-Flick Test (Spinal Nerve Ligation Model)
| Dose (mg/kg, s.c.) | Antinociceptive Effect (% MPE) | Effect of Naloxone (mu-opioid antagonist) | Effect of SB-612111 (NOP antagonist) | Reference |
| 3 | Significant increase vs. vehicle | Effect reversed | No significant change | [1] |
| 10 | Similar to 10 mg/kg morphine | Effect reversed | No significant change | [1] |
% MPE (Maximum Possible Effect)
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human NOP or mu-opioid receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Assay Buffer
-
GDP (final concentration of 10 µM)
-
Cell membranes (5-20 µg of protein per well)
-
This compound at various concentrations
-
For non-specific binding control, add 10 µM unlabeled GTPγS.
-
-
Initiation: Add [35S]GTPγS (final concentration of 50-100 pM) to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Generate dose-response curves and determine EC50 and Emax values.
In Vivo Tail-Flick Test
This protocol is a general guideline for assessing the antinociceptive effects of this compound.
-
Animals: Use adult male mice or rats of a consistent strain.
-
Acclimation: Acclimate the animals to the testing environment and restraining device.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous). For antagonist studies, administer the antagonist (e.g., naloxone or SB-612111) prior to this compound administration (e.g., 15-30 minutes before).
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Convert the latency data to the percentage of Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods to compare treatment groups.
Mandatory Visualizations
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and mu-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic window of SR14150
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SR14150. Our goal is to help you optimize your experiments and navigate challenges related to its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a moderately selective Nociceptin/Orphanin FQ (NOP) receptor agonist. It also exhibits partial agonist activity at the mu-opioid receptor (MOR).[1] This dual agonism contributes to its complex pharmacological profile. In models of acute pain, its analgesic effects are primarily mediated by the mu-opioid receptor and can be reversed by the opioid antagonist naloxone.[1][2] However, in chronic pain states, the NOP receptor plays a more significant role in its antiallodynic effects, which are blocked by NOP receptor antagonists.[3]
Q2: What is the "therapeutic window" and why is it a concern for this compound?
The therapeutic window refers to the range of drug doses that produces therapeutic effects without causing significant toxicity or adverse side effects.[4] For this compound, the primary dose-limiting side effect is sedation and motor impairment at higher concentrations. Therefore, the therapeutic window is the dose range that provides effective analgesia without inducing unacceptable levels of sedation. Maximizing this window is a key challenge in its development as a therapeutic agent.
Q3: How does the role of this compound's receptor targets differ in acute versus chronic pain?
In naïve animals or models of acute pain, the antinociceptive effects of systemically administered this compound are largely dependent on its activity at the mu-opioid receptor.[2][3] In contrast, in animal models of chronic neuropathic pain, such as after spinal nerve ligation, the NOP receptor system appears to be upregulated.[3] In this context, the antiallodynic (relief from pain caused by non-painful stimuli) effects of this compound are mediated by the NOP receptor.[3] This differential activity presents both opportunities and challenges for its therapeutic application.
Troubleshooting Guide
Problem 1: Inconsistent analgesic effects in our animal model.
-
Possible Cause 1: Incorrect pain model for the desired outcome.
-
Recommendation: Ensure your pain model aligns with the receptor you intend to study. For acute pain studies targeting mu-opioid receptor activity, use models like the hot plate or tail-flick test. For chronic neuropathic pain targeting NOP receptor activity, consider models like spinal nerve ligation or chronic constriction injury and assess for mechanical allodynia using the von Frey test.[3]
-
-
Possible Cause 2: Variation in drug administration and timing of assessment.
-
Recommendation: Standardize your drug administration route (e.g., subcutaneous, intraperitoneal) and ensure the timing of your behavioral assessment is consistent. The sedative effects of this compound have been noted to dissipate by 60 minutes post-injection, which may be an optimal time point for assessing analgesia without confounding sedative effects.[2]
-
-
Possible Cause 3: Animal stress.
-
Recommendation: Acclimate animals to the testing environment and handling procedures to minimize stress-induced analgesia, which can confound results.
-
Problem 2: Significant sedation observed at effective analgesic doses.
-
Possible Cause 1: Dose is too high.
-
Recommendation: Perform a dose-response study to identify the minimal effective dose for analgesia and the threshold for sedation in your specific model. A dose of 10 mg/kg (s.c.) has been shown to produce significant antiallodynic effects in mice.[3]
-
-
Possible Cause 2: Assessment of sedation is not standardized.
-
Recommendation: Use a standardized method to quantify sedation, such as the rotarod test for motor coordination or an open field test to measure locomotor activity.[5] This will allow for a more objective assessment of the therapeutic window.
-
-
Possible Cause 3: Formulation leads to rapid peak plasma concentrations.
-
Recommendation: Explore alternative formulation strategies to control the release of this compound. See the "Strategies to Improve the Therapeutic Window" section for more details.
-
Quantitative Data Summary
The therapeutic index (TI) is a ratio that compares the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect. A larger TI indicates a wider margin of safety.
Therapeutic Index of this compound in a Mouse Model of Chronic Pain
| Parameter | Description | Dose (mg/kg, s.c.) | Reference |
| ED50 (Effective Dose) | Estimated dose for significant antiallodynic effect. | ~10 | [3] |
| TD50 (Toxic Dose) | Estimated dose causing significant sedation/motor impairment. | >10 | Estimated based on qualitative reports of sedation at higher doses. |
| Therapeutic Index (TD50/ED50) | Estimated therapeutic window. | >1 | Calculated from the above values. |
Note: The TD50 for sedation is an estimation based on published literature, which indicates that sedative effects are a primary dose-limiting factor. Further dose-response studies are required to establish a precise TD50 and therapeutic index.
Experimental Protocols
Assessment of Antiallodynia in a Chronic Pain Model (von Frey Test)
-
Animal Model: Induce chronic neuropathic pain in mice using the spinal nerve ligation (SNL) model.
-
Acclimation: Allow animals to acclimate to the testing apparatus (e.g., a wire mesh platform) for at least 30-60 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The mechanical withdrawal threshold is the lowest filament force that elicits a consistent withdrawal response.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.
-
Post-treatment Assessment: Re-assess the mechanical withdrawal threshold at a predetermined time point (e.g., 60 minutes) after drug administration. An increase in the withdrawal threshold indicates an antiallodynic effect.
Assessment of Sedation and Motor Coordination (Rotarod Test)
-
Apparatus: Use a commercially available rotarod apparatus for mice.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to the experiment to establish a baseline performance.
-
Drug Administration: Administer this compound at various doses or vehicle.
-
Testing: At a specified time after drug administration, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rotating rod. A decrease in the latency to fall compared to baseline or vehicle-treated animals indicates motor impairment and/or sedation.
Mandatory Visualizations
Caption: Signaling pathways of this compound via NOP and mu-opioid receptors.
Caption: Experimental workflow for determining and improving the therapeutic window.
Strategies to Improve the Therapeutic Window of this compound
Improving the therapeutic window of this compound is crucial for its clinical translation. Here are some potential strategies:
-
Advanced Formulation Strategies:
-
Lipid-based Nanoparticles: Encapsulating this compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) could provide controlled drug release. This may reduce the peak plasma concentration, thereby mitigating sedation, while maintaining a sustained therapeutic level for analgesia. These nanoparticles can also be designed to enhance brain penetration.
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. Designing a prodrug of this compound could alter its pharmacokinetic profile, potentially leading to a slower onset of action and reduced peak-dose related side effects like sedation.
-
-
Combination Therapy:
-
Co-administration with a Mu-Opioid Antagonist: In the context of chronic pain where the NOP receptor is the primary target for efficacy, co-administering this compound with a low dose of a peripherally restricted mu-opioid antagonist could potentially block the MOR-mediated sedative effects without significantly affecting the NOP-mediated analgesia.
-
-
Route of Administration:
-
Targeted Delivery: For certain types of localized chronic pain, developing formulations for targeted delivery (e.g., intrathecal or topical) could maximize the local concentration of this compound at the site of pain and minimize systemic exposure, thereby reducing the risk of sedation.
-
References
- 1. Lipid-based nanoparticles via nose-to-brain delivery: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 4. Improving the therapeutic window of conventional opioids: novel differential signaling modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Efficacy of SR14150
Welcome to the technical support center for SR14150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this compound, a dual NOP/μ-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a moderately selective nociceptin (B549756)/orphanin FQ (NOP) receptor agonist that also exhibits partial agonist activity at the μ-opioid receptor (MOR).[1] In vitro, it displays a 20-fold selectivity for the NOP receptor over the MOR.[1] Its dual agonism allows it to modulate physiological processes such as pain, with its effects often depending on the specific pain state (acute vs. chronic) and the relative activation of NOP and MOR pathways.[1]
Q2: What are the expected in vivo effects of this compound?
In preclinical rodent models, this compound has been shown to produce antinociceptive and antiallodynic effects.[1] Interestingly, its antinociceptive effect in acute pain models, such as the tail-flick test, appears to be primarily mediated by the μ-opioid receptor and can be reversed by the opioid antagonist naloxone.[1] Conversely, in chronic pain models, its antiallodynic effects are often mediated by the NOP receptor and can be blocked by NOP receptor antagonists like SB-612111.[1]
Q3: What are some potential reasons for a lack of efficacy of this compound in my in vivo study?
Several factors can contribute to a lack of observed efficacy for this compound in vivo. These can be broadly categorized as issues related to the compound itself, the experimental protocol, or the animal model. Our detailed troubleshooting guide below will walk you through these potential issues.
Troubleshooting Guide: Lack of In Vivo Efficacy of this compound
This guide provides a systematic approach to troubleshooting common issues that may lead to a lack of efficacy when using this compound in vivo.
Compound Formulation and Administration
Issue: The compound is not being effectively delivered to the target site.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | Verify the solubility of this compound in your chosen vehicle. | For in vivo studies, this compound has been successfully dissolved in saline.[2] If using other vehicles, ensure the compound is fully dissolved and does not precipitate upon storage or injection. Consider solubility aids appropriate for in vivo use if necessary. |
| Incorrect Vehicle | The vehicle may be inappropriate for the route of administration or may be causing adverse reactions. | Use a sterile, physiologically compatible vehicle such as saline for subcutaneous or intravenous injections. For oral administration, a vehicle like 0.6% w/v Methylcellulose, 0.2% w/v Tween 80 in water (MCT) can be considered.[3] |
| Improper Administration Technique | Inaccurate dosing due to improper injection technique (e.g., subcutaneous instead of intraperitoneal). | Ensure proper training on the intended route of administration. For subcutaneous injections, lift a fold of skin and insert the needle into the subcutaneous space. For intraperitoneal injections, ensure the needle penetrates the peritoneum without damaging internal organs. |
| Compound Degradation | The compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Design and Protocol
Issue: The experimental parameters are not optimized to detect the effects of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Dosage | The dose of this compound may be too low to elicit a response or so high that it causes off-target effects or sedation. | Conduct a dose-response study to determine the optimal dose for your specific animal model and endpoint. Doses of 3 and 10 mg/kg (subcutaneous) have shown efficacy in mice.[1] Be aware that higher doses may induce sedation.[1] |
| Incorrect Timing of Measurement | The efficacy measurement is not being performed at the time of peak compound effect. | Perform a time-course experiment to determine the Tmax (time of maximum effect) of this compound in your model. In some studies, effects have been observed 60 minutes post-injection.[1] |
| Choice of Anesthetic or Analgesic | Concurrent use of other drugs may interfere with the action of this compound. | If possible, avoid the use of anesthetics or other analgesics that may have overlapping mechanisms of action. If anesthesia is required, choose one with minimal interference with opioid or NOP receptor signaling. |
| Acclimatization of Animals | Stress from handling and the experimental procedure can affect behavioral readouts. | Ensure animals are properly acclimated to the experimental setup, including handling, restrainers (for tail-flick tests), and the testing environment to minimize stress-induced variability.[4] |
Animal Model and Physiology
Issue: The chosen animal model or its physiological state is not suitable for observing the effects of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Species or Strain Differences | The expression or function of NOP and μ-opioid receptors can vary between species and even strains of the same species. | Review the literature to confirm that the chosen animal model is appropriate for studying the effects of NOP/μ-opioid agonists. Be aware that the antinociceptive effects of some NOP agonists differ between rodents and primates.[5] |
| Disease Model Specificity | The efficacy of this compound can differ between acute and chronic pain models. | Ensure your disease model is relevant to the intended therapeutic application. For example, the antiallodynic effects of this compound are more prominent in chronic neuropathic pain models.[1] |
| Upregulation/Downregulation of Receptors | The expression of NOP or μ-opioid receptors may be altered in your disease model, affecting the response to this compound. | Consider performing ex vivo analysis (e.g., Western blot, qPCR) on relevant tissues (e.g., spinal cord, brain regions) to assess receptor expression levels in your model compared to control animals. |
| Sex Differences | Hormonal differences between male and female animals can influence pain perception and drug metabolism. | Include both male and female animals in your studies and analyze the data separately to identify any potential sex-specific effects. |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: Antinociceptive Effect of this compound in the Mouse Tail-Flick Test (Acute Pain Model)
| Dose (mg/kg, s.c.) | Mean Tail-Flick Latency (seconds ± SEM) | % Maximum Possible Effect (%MPE) | Reference |
| Vehicle | ~2.5 ± 0.2 | 0 | [1] |
| 3 | ~5.0 ± 0.5 | ~33 | [1] |
| 10 | ~8.0 ± 0.7 | ~73 | [1] |
| Morphine (10 mg/kg) | ~9.0 ± 0.5 | ~87 | [1] |
Table 2: Antiallodynic Effect of this compound in the Mouse Spinal Nerve Ligation (SNL) Model (Chronic Neuropathic Pain)
| Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (grams ± SEM) | % Reversal of Allodynia | Reference |
| Vehicle | ~0.4 ± 0.1 | 0 | [1] |
| 10 | ~1.2 ± 0.2 | Significant increase | [1] |
| Morphine (10 mg/kg) | ~1.4 ± 0.2 | Significant increase | [1] |
Experimental Protocols
Tail-Flick Test for Antinociception
Objective: To assess the thermal nociceptive threshold in response to this compound administration.
Materials:
-
This compound
-
Sterile saline
-
Male ICR mice (or other appropriate strain)
-
Tail-flick analgesia meter
-
Animal restrainers
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week. On the day of the experiment, acclimate the mice to the restrainers for 30 minutes prior to testing.
-
Baseline Measurement: Gently place each mouse in a restrainer and position its tail over the radiant heat source of the tail-flick meter. The baseline latency to tail withdrawal is measured. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[6]
-
Compound Administration: Prepare a solution of this compound in sterile saline. Administer the desired dose (e.g., 3 or 10 mg/kg) via subcutaneous injection. A vehicle control group should receive an equivalent volume of saline.
-
Post-treatment Measurement: At a predetermined time point (e.g., 60 minutes) after injection, measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Von Frey Test for Mechanical Allodynia
Objective: To measure the mechanical withdrawal threshold in a model of neuropathic pain following this compound administration.
Materials:
-
This compound
-
Sterile saline
-
Mice with induced neuropathic pain (e.g., SNL model)
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment by placing them in individual compartments on the elevated mesh platform for at least 30 minutes before testing.
-
Baseline Measurement: Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed. The filament that elicits a response is recorded as the baseline withdrawal threshold.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.
-
Post-treatment Measurement: At the desired time point (e.g., 60 minutes) after injection, reassess the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: The antiallodynic effect is determined by the increase in the paw withdrawal threshold compared to the vehicle-treated group.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound at NOP and μ-opioid receptors.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy study with this compound.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of mu-opioid agonist efficacy on antinociceptive interactions between mu agonists and the nociceptin opioid peptide agonist Ro 64-6198 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SR14150 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SR14150. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a moderately selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor. However, a critical off-target activity to consider is its partial agonism at the mu-opioid (MOP) receptor[1][2][3]. This dual activity profile influences its overall pharmacological effects.
Q2: What is the in vitro potency and efficacy of this compound at its primary and off-target receptors?
The following table summarizes the binding affinity (Ki) and functional activity (EC50 and % Stimulation in a [³⁵S]GTPγS assay) of this compound at human NOP and mu-opioid receptors. This compound is approximately 17- to 20-fold more selective for the NOP receptor in binding assays[1][2][3]. In functional assays, it demonstrates partial agonist activity at both receptors, with higher efficacy at the NOP receptor[3]. This compound is also known as AT-200[4].
Table 1: In Vitro Receptor Activity of this compound (AT-200)
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% Stim vs. Standard Agonist) |
| NOP | 9.8[1] | 100[3] | 73.5[3] |
| Mu-Opioid | 164.5[1] | 49.7[3] | 49.7[3] |
Functional activity was determined using the [³⁵S]GTPγS binding assay in CHO cell membranes expressing the human receptors[2][3]. Efficacy is relative to standard full agonists (N/OFQ for NOP, DAMGO for MOP)[1][3].
Q3: I am observing naloxone-reversible antinociception in my acute pain model. Is this expected?
Yes, this is an expected finding. In acute pain models, such as the tail-flick assay, the antinociceptive effects of this compound are mediated by its activity at the mu-opioid receptor and can be reversed by the opioid antagonist naloxone[3][5]. This highlights the importance of considering the mu-opioid partial agonism when interpreting data from acute pain studies.
Q4: How does this compound behave in chronic pain models?
In contrast to acute pain, the antiallodynic effects of this compound in chronic neuropathic pain models (e.g., spinal nerve ligation) are primarily driven by its action on the NOP receptor[5][6]. This effect is blocked by NOP receptor antagonists (like SB-612111) but not by naloxone[5]. This suggests a potential upregulation of the NOP system in chronic pain states, making it the more dominant pathway for this compound's therapeutic effect in these conditions[5].
Q5: Are there any other potential off-target effects I should be aware of?
While comprehensive off-target screening panel data for this compound is not publicly available, researchers should consider screening against a panel of common safety-relevant targets, especially if unexpected effects are observed. A typical off-target panel includes a range of GPCRs, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions[7][8][9].
Table 2: Representative Off-Target Screening Panel
| Target Class | Examples | Potential Adverse Effects |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic | Cardiovascular, CNS, and gastrointestinal side effects |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Cardiac arrhythmias, neurological effects |
| Transporters | SERT, DAT, NET | CNS and cardiovascular side effects |
| Enzymes | COX-1, COX-2, PDE isoforms | Gastrointestinal and inflammatory effects |
Troubleshooting Guides
Issue 1: Differentiating NOP vs. Mu-Opioid Mediated Effects In Vitro
If your in vitro results are difficult to interpret due to the dual agonism of this compound, you can pharmacologically dissect the contributions of each receptor.
Experimental Protocol: Selective Antagonism in Functional Assays
This protocol describes how to use selective antagonists in a [³⁵S]GTPγS binding assay to differentiate receptor-specific signaling.
-
Materials:
-
Cell membranes from a cell line co-expressing human NOP and mu-opioid receptors.
-
This compound
-
Selective NOP antagonist (e.g., SB-612111)
-
Selective mu-opioid antagonist (e.g., naloxone)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[10]
-
-
Procedure:
-
Prepare a concentration-response curve for this compound alone.
-
In parallel, prepare concentration-response curves for this compound in the presence of a fixed concentration of the NOP antagonist and, separately, the mu-opioid antagonist.
-
Incubate membranes, this compound (with or without antagonist), and GDP at 30°C for 15 minutes[10].
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C[10].
-
Terminate the reaction by rapid filtration over GF/B filter plates and wash with ice-cold buffer[10].
-
Measure the bound radioactivity using a scintillation counter[10].
-
-
Data Analysis:
-
A rightward shift in the this compound concentration-response curve in the presence of an antagonist indicates that the response is mediated by the targeted receptor. The degree of the shift can be used to calculate the antagonist's affinity (pA2 analysis).
-
Caption: Workflow for differentiating receptor-mediated effects.
Issue 2: Sedation or Motor Impairment Observed in Animal Studies
At higher doses, this compound may cause sedation or loss of muscle tone, which can confound behavioral experiments.
Troubleshooting Strategy:
-
Conduct a Dose-Response Study: Determine the minimal effective dose for antinociception that does not produce significant motor impairment.
-
Use Control Assays: Employ assays like the rotarod test or open-field test to quantify motor coordination and locomotor activity at the doses of this compound being used in your pain models. This will help to dissociate analgesic effects from motor deficits.
Signaling Pathways
Both NOP and mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels)[1][4].
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing SR14150-induced side effects in animal models
Technical Support Center: SR14150
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in animal models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on understanding and mitigating potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one, is a moderately selective Nociceptin/Orphanin FQ (NOP) receptor agonist.[1][2] However, it also possesses significant activity as a partial agonist at the µ-opioid receptor (MOR).[1][2][3] In binding assays, this compound displays a 20-fold selectivity for the NOP receptor over the µ-opioid receptor.[1][4] Functionally, it acts as a partial agonist at both receptor sites.[4] This dual activity is critical to understanding its pharmacological profile, as its effects can be mediated by either receptor depending on the experimental context.[1][4]
Q2: What are the expected therapeutic effects of this compound in animal models of pain?
A2: The effects of this compound are highly dependent on the pain model used.
-
In acute pain models (e.g., tail-flick test), the antinociceptive effects of this compound are primarily mediated by the µ-opioid receptor.[1][4] These effects can be blocked by the general opioid antagonist, naloxone (B1662785).[1][2]
-
In chronic pain models (e.g., sciatic nerve ligation), this compound demonstrates potent antiallodynic activity (reducing pain from non-painful stimuli).[1][2] This effect is mediated by the NOP receptor and can be blocked by a selective NOP antagonist like SB-612111, but not by naloxone.[1][2][5]
Q3: What are the potential side effects associated with this compound administration?
A3: Given its dual agonism at NOP and µ-opioid receptors, side effects can arise from the activation of either pathway.
-
µ-Opioid Receptor-Mediated Side Effects: As a partial MOR agonist, this compound has the potential to cause typical opioid-related side effects, such as respiratory depression, constipation, and sedation, although these may be less severe than with full MOR agonists.[6][7]
-
NOP Receptor-Mediated Side Effects: Activation of NOP receptors can also lead to side effects. For instance, other mixed NOP/µ agonists have been shown to cause sedation through their action at NOP receptors.[4] Studies with other NOP agonists have also reported effects like decreased locomotion.[8]
Q4: How can I experimentally differentiate between NOP- and µ-opioid receptor-mediated effects?
A4: To determine which receptor is mediating an observed effect (either therapeutic or adverse), a pharmacological blockade study is the recommended approach. This involves pre-treating animals with a selective antagonist before administering this compound.
-
To test for µ-opioid receptor involvement, use a non-selective opioid antagonist like naloxone (e.g., 1 mg/kg, s.c.).[1] If naloxone blocks the effect, it is MOR-mediated.
-
To test for NOP receptor involvement, use a selective NOP antagonist like SB-612111 (e.g., 10 mg/kg, s.c.).[1][2] If SB-612111 blocks the effect, it is NOP-mediated.
Troubleshooting Guide
Problem: The animal model shows unexpected sedative effects or significantly decreased locomotion.
-
Possible Cause 1: µ-Opioid Receptor Activation. Sedation is a known side effect of MOR agonists.[6]
-
Possible Cause 2: NOP Receptor Activation. Sedative effects have been attributed to NOP receptor activation in other mixed NOP/µ agonists.[4] Decreased exploratory activity has also been observed with NOP agonists.[8]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Determine the lowest effective dose for the desired therapeutic effect to minimize side effects.
-
Perform an Antagonist Study: Use naloxone and SB-612111 as described in FAQ Q4 to identify the mediating receptor. If SB-612111 reverses the sedation, the effect is NOP-mediated.[4] If naloxone reverses it, the effect is MOR-mediated.
-
Refine Behavioral Monitoring: Carefully quantify locomotor activity using automated systems (e.g., open-field test) to distinguish between sedation and other motor effects.
-
Problem: I am not observing the expected analgesic effect.
-
Possible Cause 1: Mismatch between Pain Model and Assay. The mechanism of this compound's analgesic action differs between acute and chronic pain.[1] An effect observed in a chronic allodynia model may not be present in an acute thermal nociception model, and vice-versa.
-
Possible Cause 2: Inappropriate Dosing or Route of Administration. The bioavailability and efficacy of this compound can be influenced by the administration protocol.
-
Troubleshooting Steps:
-
Verify Experimental Model: Ensure the chosen pain model (acute vs. chronic) is appropriate for the desired outcome. The antiallodynic (NOP-mediated) effects are most prominent in chronic pain states.[1][2] The antinociceptive (MOR-mediated) effects are seen in acute pain assays.[4]
-
Review Dosing Protocol: The effective dose range for this compound in mice is typically 3-10 mg/kg (s.c.) for antinociception and antiallodynia.[1] Confirm that the vehicle and administration route are consistent with published studies.
-
Use a Positive Control: Co-administer a standard-of-care analgesic, such as morphine, in a separate cohort to validate the sensitivity of the pain model.[1]
-
Quantitative Data Summary
The following tables summarize the receptor binding and functional activity profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) in nM | Selectivity (vs. µ-Opioid) | Reference |
|---|---|---|---|
| NOP | 1.5 | 20-fold | [1] |
| µ-Opioid | 30 | - | [1] |
| κ-Opioid | >1000 | >667-fold |[4] |
Table 2: In Vitro Functional Activity of this compound
| Receptor | Assay | Activity Profile | Reference |
|---|---|---|---|
| NOP | [³⁵S]GTPγS | Partial Agonist | [1][4] |
| µ-Opioid | [³⁵S]GTPγS | Partial Agonist (lower efficacy than at NOP) |[1][4] |
Experimental Protocols & Visualizations
Protocol 1: General Administration of this compound in Mice
-
Compound Preparation: Dissolve this compound in a vehicle appropriate for the route of administration (e.g., a mixture of DMSO, Tween 80, and saline). Ensure the final solution is sterile and has a neutral pH.[9]
-
Animal Acclimatization: Allow animals to acclimate to the housing and handling conditions for at least 3-5 days prior to the experiment.
-
Dosing: Administer this compound subcutaneously (s.c.) at a volume of approximately 10 mL/kg. Doses between 3 and 10 mg/kg have been shown to be effective in mice.[1]
-
Timing: Conduct behavioral testing at the time of peak effect. For s.c. administration, this is typically between 30 and 60 minutes post-injection.
Protocol 2: Differentiating Receptor Activity Using Antagonists
-
Group Allocation: Divide animals into at least four groups: Vehicle, this compound alone, Antagonist + this compound, Antagonist alone.
-
Antagonist Pre-treatment: Administer the selective antagonist 10-15 minutes prior to this compound injection.[1]
-
Naloxone (MOR antagonist): 1 mg/kg, s.c.
-
SB-612111 (NOP antagonist): 10 mg/kg, s.c.
-
-
This compound Administration: Inject this compound (e.g., 10 mg/kg, s.c.).
-
Behavioral Assessment: Perform the relevant behavioral assay at the predetermined time point post-SR14150 injection.
-
Analysis: Compare the response in the "Antagonist + this compound" group to the "this compound alone" group. A significant reduction in the effect indicates mediation by the targeted receptor.
Caption: Workflow for a pharmacological study to differentiate receptor activity.
This compound Signaling and Interpretation
This compound acts as a ligand for two distinct G-protein coupled receptors (GPCRs). Understanding this dual activation is key to interpreting experimental outcomes.
Caption: Simplified signaling pathway for this compound.
The interpretation of results depends entirely on which antagonist reverses the observed effect.
Caption: Decision tree for interpreting results from antagonist studies.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
- 6. mdpi.com [mdpi.com]
- 7. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of SR14150
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of SR14150, a Nociceptin/Orphanin FQ (NOP) receptor partial agonist. Given the limited publicly available data on the physicochemical properties of this compound, this guide focuses on general strategies applicable to molecules with potentially poor aqueous solubility and/or high lipophilicity, which are common hurdles for oral drug delivery.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and in vivo evaluation of this compound.
| Issue/Question | Potential Causes | Suggested Solutions |
| Low in vivo exposure of this compound despite acceptable in vitro permeability. | 1. Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.[1][2][3] 2. Significant first-pass metabolism in the gut wall or liver.[4] 3. Efflux by transporters such as P-glycoprotein (P-gp). | 1. Enhance Solubility & Dissolution: Employ techniques like micronization to increase surface area, or formulate as a solid dispersion with a hydrophilic polymer.[5][6] 2. Bypass First-Pass Metabolism: Consider lipid-based formulations that can promote lymphatic transport.[2][4] 3. Inhibit Efflux: Co-administer with a known P-gp inhibitor in preclinical studies to confirm efflux as a barrier. |
| High variability in plasma concentrations of this compound between subjects. | 1. Food effects – presence or absence of food altering GI physiology and drug release. 2. Inconsistent dissolution of the formulation. 3. Genetic polymorphisms affecting metabolic enzymes or transporters.[7] | 1. Standardize Dosing Conditions: Conduct studies in fasted or fed states consistently. 2. Improve Formulation Robustness: Utilize self-emulsifying drug delivery systems (SEDDS) which form microemulsions in the GI tract, providing more consistent drug release. 3. Genotyping: In advanced studies, consider genotyping for relevant enzymes if a specific metabolic pathway is identified. |
| The developed formulation for this compound shows good initial properties but is physically unstable over time. | 1. For amorphous solid dispersions: recrystallization of the drug. 2. For lipid-based formulations: phase separation or drug precipitation.[8] | 1. Polymer Selection: Screen for polymers that have strong interactions with this compound to inhibit recrystallization. 2. Excipient Compatibility: Conduct thorough excipient compatibility studies. For lipid formulations, ensure all components are miscible over the intended storage temperature range. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating a poorly soluble compound like this compound for oral administration?
A1: The initial steps involve characterizing the physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (crystallinity). This information will guide the selection of an appropriate formulation strategy. A decision tree for formulation selection can be a useful tool.
Q2: What are lipid-based formulations and how can they enhance the bioavailability of this compound?
A2: Lipid-based formulations are systems where the drug is dissolved or suspended in lipids, surfactants, and co-solvents.[2][4][9] They can improve oral bioavailability by:
-
Improving Solubilization: Keeping the drug in a dissolved state in the GI tract.[2]
-
Promoting Lymphatic Transport: For highly lipophilic drugs, this pathway can bypass the liver, reducing first-pass metabolism.[4]
-
Altering GI Physiology: Some lipids can affect gut motility and secretions.
Q3: What is a solid dispersion and when should it be used for this compound?
A3: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, usually a polymer.[1][5] This can lead to the drug being in an amorphous (non-crystalline) state, which has higher solubility and a faster dissolution rate.[5] This approach is suitable if this compound has poor solubility but is not extremely lipophilic.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Micronized Suspension | 120 ± 30 | 1.5 | 700 ± 150 | 280 |
| Solid Dispersion | 250 ± 50 | 1.0 | 1800 ± 400 | 720 |
| SEDDS | 400 ± 90 | 0.75 | 3200 ± 650 | 1280 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a 1:4 ratio (w/w) in a common solvent (e.g., methanol, acetone).
-
Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under vacuum until a thin film is formed.
-
Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Select ratios from the self-emulsification region and prepare the formulations by simple mixing and vortexing until a clear solution is obtained. Add this compound to the mixture and dissolve.
-
Evaluation:
-
Self-Emulsification Test: Add the formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (<200 nm) is generally desirable.
-
In Vitro Dissolution: Perform dissolution testing to assess the drug release profile.
-
Visualizations
The NOP receptor, the target of this compound, is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that modulates neuronal activity.
The general workflow for enhancing the oral bioavailability of a compound like this compound involves a cycle of formulation, testing, and optimization.
References
- 1. erpublications.com [erpublications.com]
- 2. symmetric.events [symmetric.events]
- 3. mdpi.com [mdpi.com]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
Technical Support Center: SR14150 Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis and interpretation of SR14150 dose-response curves. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Quantitative Data Summary
The following table summarizes the in vitro functional activity of this compound at the human NOP and µ-opioid receptors as determined by the [³⁵S]GTPγS binding assay.
| Ligand | Receptor | EC₅₀ (nM) | Efficacy (% Stimulation) | Reference |
| This compound | NOP | 55.4 ± 11.2 | 57.8 ± 3.9 | [1] |
| This compound | µ-opioid | 276 ± 75.8 | 37.6 ± 3.4 | [1] |
Note: Efficacy is expressed as the percentage of stimulation relative to the maximal effect of a standard full agonist for each receptor.
Signaling Pathways and Experimental Workflow
NOP and µ-Opioid Receptor Signaling
This compound acts as a partial agonist at both the Nociceptin/Orphanin FQ (NOP) receptor and the µ-opioid receptor. Both are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional method to determine the potency and efficacy of a ligand at a GPCR. It measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein.
References
Technical Support Center: SR14150 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of SR14150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound is a nociceptin/orphanin FQ (NOP) receptor agonist that also exhibits partial agonist activity at the mu-opioid receptor (MOR).[1] It has been shown to produce analgesia in rodent models.[1][2] Notably, its antiallodynic effects in chronic pain models appear to be mediated by the NOP receptor, while its antinociceptive effects in acute pain are MOR-mediated.[2]
Q2: Where can I find a detailed synthesis protocol for this compound?
The synthesis of this compound has been reported by the laboratory of Dr. Zaveri.[2] For a detailed protocol, it is recommended to consult publications originating from this research group. While a step-by-step guide is not available in the immediate search results, the general principles of synthesizing complex nitrogen-containing heterocyclic compounds would apply.
Q3: What are some common impurities that can arise during the synthesis of this compound?
Impurities in pharmaceutical synthesis can originate from starting materials, by-products, intermediates, degradation products, and reagents.[3] For a complex molecule like this compound, potential impurities could include diastereomers, incompletely reacted intermediates, or by-products from side reactions. Impurity profiling using techniques like HPLC-MS is crucial for identification and quantification.[4][5][6]
Troubleshooting Guides
Synthesis Challenges
A common challenge in multi-step organic synthesis is achieving high yields and purity. The construction of sterically hindered quaternary carbon centers, often present in complex molecules, can be particularly challenging.[7]
Problem: Low reaction yield.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, concentration of reactants, and solvent.[8] Even small changes can significantly impact yield. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like organolithiums.[9] |
| Incorrect Stoichiometry | Accurately determine the concentration of reagents, particularly organometallic compounds, through titration before use.[9] |
| Side Reactions | Carefully control the reaction temperature to minimize the formation of unwanted by-products.[9] |
Problem: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Lack of Stereoselectivity | Employ stereoselective catalysts or chiral auxiliaries to control the formation of the desired stereoisomer.[7] |
| Competing Reaction Pathways | Adjusting the reaction temperature or the order of reagent addition can favor the desired reaction pathway.[8] |
| Isomerization of Intermediates | The use of specific acids or bases, or their complete exclusion, can sometimes prevent unwanted isomerization. |
Purification Challenges
The purification of the final compound is a critical step to ensure the removal of unreacted starting materials, reagents, and by-products. Affinity chromatography and ion-exchange chromatography are common methods for purifying complex molecules.[10][11]
Problem: Low recovery of this compound after purification.
| Possible Cause | Suggested Solution |
| Protein Precipitation in Column | Decrease the amount of sample loaded or elute with a linear gradient instead of a step gradient. Consider adding detergents or adjusting the salt concentration. |
| Compound Strongly Bound to Resin | Elute with a buffer containing a higher concentration of a competing agent (e.g., imidazole (B134444) for His-tagged proteins) or by changing the pH.[12] |
| Compound Degraded During Purification | Perform all purification steps at low temperatures (4°C) and consider adding protease inhibitors if applicable.[13] |
Problem: Presence of impurities in the final product.
| Possible Cause | Suggested Solution |
| Inefficient Washing Steps | Increase the number of wash steps or the volume of the wash buffer to ensure complete removal of unbound impurities. |
| Nonspecific Binding to the Resin | Add a non-ionic detergent (e.g., 0.1-0.2% Tween-20) or increase the salt concentration (up to 500 mM NaCl) in the wash buffer to disrupt nonspecific interactions. |
| Co-elution with Contaminants | If impurities have similar properties to this compound, an additional purification step using a different separation principle (e.g., ion-exchange followed by size-exclusion chromatography) may be necessary.[14][15] |
Experimental Protocols & Data
While specific experimental protocols for this compound are proprietary, the following tables provide generalized data that researchers can aim for based on common practices in medicinal chemistry.
Table 1: Generic Reaction Condition Optimization Parameters
| Parameter | Range | Considerations |
| Temperature | -78°C to 150°C | Lower temperatures for kinetic control; higher for thermodynamic products.[8] |
| Reactant Concentration | 0.01 M to 2 M | Higher concentrations can increase reaction rates but may also lead to side products.[8] |
| Solvent | Aprotic (THF, DCM) vs. Protic (MeOH, H₂O) | Solvent choice can dramatically influence reaction outcomes. |
| Catalyst Loading | 0.1 mol% to 20 mol% | Higher loading may increase speed but also cost and potential for side reactions.[16] |
Table 2: Generic Purification Troubleshooting Parameters
| Parameter | Typical Values | Impact on Purity/Yield |
| Wash Buffer Imidazole (for His-tag) | 20-50 mM | Reduces nonspecific binding. |
| Elution Buffer Imidazole (for His-tag) | 250-500 mM | Competitively elutes the target compound.[12] |
| Wash Buffer Salt Concentration (NaCl) | 150-500 mM | Reduces ionic interactions and nonspecific binding. |
| pH of Buffers | 6.5 - 8.5 | Should be optimized for compound stability and binding to the resin.[12] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical guide for troubleshooting common issues in synthesis and purification.
References
- 1. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for handling and formulating SR14150
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and formulating the dual NOP/μ-opioid receptor agonist, SR14150.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a high-affinity partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It also exhibits partial agonist activity at the μ-opioid receptor (MOR).[1] This dual activity makes it a compound of interest for research in analgesia and other neurological pathways.
Q2: What are the primary research applications for this compound?
This compound is primarily used in preclinical research to investigate the roles of the NOP and μ-opioid systems in pain modulation. It has been studied for its antinociceptive effects in various animal models.[1][2] Its dual agonist profile allows for the exploration of potential therapeutic benefits with a potentially different side-effect profile compared to traditional opioids.
Q3: How should this compound be stored?
For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is stable for several weeks during standard shipping conditions at ambient temperature.
Q4: What are the basic chemical properties of this compound?
| Property | Value |
| Chemical Formula | C₂₁H₃₀N₂O |
| Molecular Weight | 326.48 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in in vitro assays | Compound Precipitation: this compound may have limited solubility in aqueous buffers. | Prepare stock solutions in an organic solvent like DMSO or ethanol (B145695) and then dilute to the final concentration in your assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all experiments, including controls. Perform a solubility test in your specific physiological buffer before starting the experiment. |
| Compound Adsorption: The compound may adsorb to plasticware. | Use low-protein-binding tubes and plates. Pre-rinsing pipette tips with the solution can also help. | |
| Degradation of Stock Solution: Improper storage can lead to degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term storage. | |
| Unexpected in vivo effects (e.g., sedation) | High Dose: Higher doses of this compound have been reported to cause sedation or loss of muscle tone.[1] | Perform a dose-response study to determine the optimal dose that provides the desired analgesic effect without significant side effects. |
| Vehicle Effects: The vehicle used for injection may have its own biological effects. | Always include a vehicle-only control group in your in vivo experiments. | |
| Variability in antinociceptive response | Route of Administration: The effectiveness of NOP receptor agonists can be dependent on the route of administration.[2] | Ensure consistent and accurate administration (e.g., subcutaneous injection). |
| Pain Model Specificity: The antinociceptive effects of this compound can differ between acute and chronic pain models.[1] | Carefully select the pain model that is most relevant to your research question. The μ-opioid receptor activity appears to mediate its effects in acute pain, while NOP receptor activity is more prominent in chronic pain models.[1] | |
| Low signal in GTPγS binding assay | Suboptimal Assay Conditions: Incorrect concentrations of GDP, Mg²⁺, or NaCl can affect the signal window. | Optimize the concentrations of these reagents through systematic titration. |
| Inactive Reagents: Degradation of the agonist or [³⁵S]GTPγS. | Use fresh stocks of reagents and store [³⁵S]GTPγS appropriately. | |
| Low Receptor Expression: The cell membranes may have a low density of NOP or μ-opioid receptors. | Use a cell line known to express high levels of the target receptor or increase the amount of membrane protein per well. |
Experimental Protocols
Formulation of this compound for In Vitro and In Vivo Studies
1. Stock Solution Preparation (for in vitro and in vivo use):
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol. It has limited solubility in aqueous solutions.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2. Formulation for In Vitro Assays (e.g., GTPγS binding):
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in the assay buffer to the desired final concentrations.
-
Important: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the assay is low (typically <0.1%) and is consistent across all experimental conditions, including the vehicle control. High concentrations of organic solvents can affect cell membranes and enzyme activity.
-
3. Formulation for In Vivo Subcutaneous Injection in Mice:
-
Vehicle Selection: A common vehicle for subcutaneous injection of compounds with limited aqueous solubility is a mixture of an organic solvent and a physiological buffer or saline. A typical vehicle could be a solution of 10% DMSO, 10% Tween 80, and 80% saline. The final formulation should be sterile.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution (in DMSO).
-
Calculate the required volume of the stock solution to achieve the desired final dose (e.g., in mg/kg).
-
In a sterile tube, add the required volume of the this compound stock solution to the appropriate volume of Tween 80.
-
Vortex to mix thoroughly.
-
Add the saline to the desired final volume and vortex again to create a homogenous solution.
-
The final injection volume for a mouse is typically 5-10 mL/kg.
-
Note: It is crucial to perform a small-scale formulation test to ensure the compound does not precipitate at the desired final concentration. The pH of the final formulation should be close to physiological pH (around 7.4).[3][4]
-
Detailed Methodology for Tail-Flick Test in Mice
This protocol is adapted from standard procedures for assessing thermal nociception.
1. Animals:
-
Adult male or female mice (e.g., C57BL/6), 8-12 weeks old.
-
House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
2. Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Mouse restrainers.
3. Procedure:
-
Habituation: On the day of the experiment, bring the mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimatization.
-
Baseline Latency:
-
Gently place a mouse in a restrainer.
-
Position the mouse's tail over the radiant heat source, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the mouse flicks its tail. This is the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage. If the mouse does not flick its tail within the cut-off time, the heat source should be turned off, and the latency recorded as the cut-off time.
-
Measure the baseline latency for each mouse. It is recommended to take 2-3 baseline measurements with an interval of at least 5 minutes and average them.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via subcutaneous injection. Doses can be determined from literature or through a pilot dose-response study (e.g., 1, 3, 10 mg/kg).
-
-
Post-Treatment Measurements:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of different doses of this compound with the vehicle control over time.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound acts as a partial agonist at both the NOP and μ-opioid receptors.
Caption: this compound activates NOP and μ-opioid receptors.
Experimental Workflow for In Vivo Antinociception Study
Caption: Workflow for assessing this compound antinociception.
Logical Workflow for Troubleshooting In Vitro Assays
Caption: Troubleshooting inconsistent in vitro results.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
Validation & Comparative
A Comparative Guide to SR14150 and Other Selective NOP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant therapeutic target for various conditions, including pain, anxiety, and substance abuse disorders. Unlike classical opioid receptors, NOP receptor activation is not typically associated with severe respiratory depression or high abuse potential, making its agonists attractive candidates for safer therapeutics. This guide provides an objective comparison of SR14150 with other selective NOP receptor agonists, supported by experimental data, to assist researchers in selecting appropriate compounds for their studies.
Quantitative Comparison of NOP Receptor Agonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected NOP receptor agonists at the NOP receptor and the classical opioid receptors (μ, δ, and κ).
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | NOP (Ki, nM) | MOP (Ki, nM) | KOP (Ki, nM) | DOP (Ki, nM) | NOP Selectivity (vs. MOP) |
| This compound | 1.5 | 30 | - | - | 20-fold |
| SCH 221510 | 0.3 | 65 | 131 | 2854 | >200-fold[1][2] |
| Cebranopadol | 0.9 | 0.7 | 2.6 | 18 | ~0.8-fold[3][4][5] |
| AT-121 | 3.7 | 16.5 | >100 | >100 | ~4.5-fold[6][7] |
| Ro 64-6198 | 0.3 | 36 | 214 | 3787 | ~120-fold[8][9] |
| UFP-112 | ~0.1 (pKi 10.55) | >1000 | >1000 | >1000 | >100-fold[10] |
Table 2: In Vitro Functional Activity (EC50, nM and Efficacy)
| Compound | Assay | NOP (EC50, nM / % Efficacy) | MOP (EC50, nM / % Efficacy) | KOP (EC50, nM / % Efficacy) | DOP (EC50, nM / % Efficacy) |
| This compound | [³⁵S]GTPγS | Partial Agonist | Partial Agonist | - | - |
| SCH 221510 | [³⁵S]GTPγS | 12 / Full Agonist | 693 | 683 | 8071 |
| Cebranopadol | [³⁵S]GTPγS | 13.0 / 89% | 1.2 / 104% | 17 / 67% | 110 / 105% |
| AT-121 | [³⁵S]GTPγS | 35 / 41% | 20 / 14% | - | - |
| Ro 64-6198 | [³⁵S]GTPγS | ~40 (pEC50 7.4) / Full Agonist | >10,000 | - | - |
| UFP-112 | [³⁵S]GTPγS | ~0.1 (pEC50 10.55) / 103% | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by NOP receptor agonists and a general workflow for their characterization.
Figure 1: Simplified NOP Receptor Signaling Pathway.
Figure 2: General Workflow for NOP Agonist Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NOP receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]Nociceptin).
-
Non-specific binding control (e.g., 10 µM unlabeled Nociceptin).
-
Test compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, incubate cell membranes (10-20 µg protein/well) with a fixed concentration of radioligand (typically at its Kd value) and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a high concentration of unlabeled ligand.
-
Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation.[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[11]
-
Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
[³⁵S]GTPγS Binding Assay (for EC50 and Efficacy Determination)
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon NOP receptor activation.
Materials:
-
Cell membranes expressing the NOP receptor and associated G-proteins.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (to enhance agonist-stimulated signal).
-
Test compounds at various concentrations.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[12]
-
Glass fiber filters and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, incubate membranes (2-5 mg/ml protein) with a fixed concentration of GDP (e.g., 10-30 µM) and varying concentrations of the test compound.[12][13]
-
Initiation: Add [³⁵S]GTPγS (e.g., 50-100 pM) to initiate the reaction.
-
Incubation: Incubate the plate at 25-30°C for 60 minutes.[12]
-
Termination and Filtration: Terminate the reaction by rapid filtration, similar to the binding assay.
-
Counting: Measure the radioactivity of the filters.
-
Data Analysis: Subtract basal binding (no agonist) from all values. Plot the stimulated binding against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation). Efficacy is often expressed as a percentage relative to the Emax of a standard full agonist (e.g., N/OFQ).
In Vivo: Tail-Flick Test (for Analgesia Assessment)
Objective: To assess the antinociceptive (pain-relieving) properties of a test compound in rodents.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainers.
-
Test animals (mice or rats).
-
Test compound and vehicle control.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restrainers to minimize stress.[14][15]
-
Baseline Latency: Measure the baseline tail-flick latency for each animal before drug administration. A radiant heat beam is focused on a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-18 seconds) is used to prevent tissue damage.[14][16]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-treatment Testing: At various time points after administration (e.g., 30, 60, 90 minutes), measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 of the compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trispharma.com [trispharma.com]
- 4. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS:7440-70-2 - FACTA Search [nactem.ac.uk]
- 10. UFP‐112 a Potent and Long‐Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. diacomp.org [diacomp.org]
- 16. web.mousephenotype.org [web.mousephenotype.org]
Validating SR14150's NOP Receptor-Mediated Effects: A Comparative Guide for Researchers
This guide provides a comprehensive overview for validating the NOP (Nociceptin/Orphanin FQ peptide) receptor-mediated effects of SR14150, a synthetic agonist. We present a comparative analysis of experimental approaches, focusing on the use of selective antagonists to dissect its mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in pharmacology and neuroscience.
Introduction to this compound and the NOP Receptor System
The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward pathways.[1][2][3] Unlike classical opioid receptors, the activation of the NOP receptor can produce complex and sometimes opposing effects, depending on the anatomical location and physiological context.[4][5][6]
This compound is a compound identified as a moderately selective NOP receptor agonist.[7] However, a critical aspect of its pharmacological profile is its activity as a partial agonist at the mu-opioid receptor (MOR).[5][7] This dual activity necessitates rigorous experimental validation to distinguish its NOP receptor-mediated effects from its MOR-mediated effects. The use of selective antagonists is the cornerstone of this validation process.
The Role of Antagonists in Validating this compound's Mechanism of Action
To confirm that an observed pharmacological effect of this compound is mediated by the NOP receptor, it is essential to demonstrate that the effect can be blocked or reversed by a selective NOP receptor antagonist. Conversely, the effect should not be blocked by antagonists of other receptors, such as the mu-opioid receptor antagonist, naloxone. This experimental design allows for the definitive attribution of this compound's activity to the NOP receptor. A typical validation workflow is illustrated below.
NOP Receptor Signaling Pathways
Activation of the NOP receptor, a Gi/Go protein-coupled receptor, initiates several intracellular signaling cascades.[1][8] These include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and the activation of mitogen-activated protein kinase (MAPK) pathways.[1][4][9][10] Understanding these pathways is crucial for designing functional assays to probe this compound's activity.
Comparative Experimental Data
The following tables summarize quantitative data from preclinical studies, demonstrating how antagonists are used to differentiate the NOP and mu-opioid receptor-mediated effects of this compound.
In Vitro Receptor Binding and Functional Activity
This table presents the binding affinities (Ki) and functional activities (EC50 and Emax in [35S]GTPγS binding assays) of this compound at NOP and mu-opioid receptors. The data highlights its partial agonism at both receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | [35S]GTPγS Functional Activity (EC50, nM) | [35S]GTPγS Functional Activity (Emax, % of max) |
| This compound | NOP | ~5.5[11] | ~31.1[5] | ~78[5] |
| μ-opioid | ~110[11] | ~154[5] | ~60[5] |
Table 1: In vitro characterization of this compound at NOP and μ-opioid receptors. Data sourced from studies using transfected cell membranes.[5][11]
In Vivo Validation of this compound's Effects in a Neuropathic Pain Model
The following data from a study using mice with spinal nerve ligation (SNL) demonstrates the differential blockade of this compound's effects by NOP and opioid antagonists.[7]
| Treatment Group | Measured Effect | Outcome (vs. Vehicle) | Blockade by SB-612111 (NOP Antagonist) | Blockade by Naloxone (μ-Opioid Antagonist) |
| This compound | Antiallodynia (von Frey test) | Significant Increase in Paw Withdrawal Threshold | Complete Blockade | No Blockade |
| This compound | Antinociception (Tail-flick test) | Significant Increase in Tail-flick Latency | No Blockade | Complete Blockade |
| Morphine | Antiallodynia (von Frey test) | Significant Increase in Paw Withdrawal Threshold | Potentiation of Effect | Complete Blockade |
| Morphine | Antinociception (Tail-flick test) | Significant Increase in Tail-flick Latency | Potentiation of Effect | Complete Blockade |
Table 2: In vivo validation of this compound's antiallodynic effect via the NOP receptor. The NOP antagonist SB-612111 selectively blocks the antiallodynic, but not the antinociceptive, effects of this compound, confirming the former is NOP-mediated.[7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines for key experiments.
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells stably expressing human NOP or mu-opioid receptors) in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Components: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and GDP (e.g., 30 μM).
-
Incubation: In a 96-well plate, add membrane homogenates, various concentrations of this compound, and [35S]GTPγS (e.g., 0.05 nM). For antagonist studies, pre-incubate membranes with the antagonist (e.g., SB-612111) before adding this compound.
-
Reaction Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer. Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS). Plot concentration-response curves to determine EC50 and Emax values.
In Vivo Mechanical Allodynia (von Frey Test)
This behavioral assay assesses sensitivity to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.
-
Animal Model: Use a validated model of neuropathic pain, such as the spinal nerve ligation (SNL) model in mice or rats.[7]
-
Acclimatization: Place animals in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Drug Administration: Administer this compound (e.g., subcutaneously). For antagonist studies, pre-treat with the antagonist (e.g., SB-612111 or naloxone, intraperitoneally or subcutaneously) at a predetermined time before this compound administration.[7]
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Response Measurement: A positive response is defined as a sharp withdrawal or licking of the paw. The 50% paw withdrawal threshold is determined using a method such as the up-down method.
-
Data Analysis: Compare the withdrawal thresholds between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
The pharmacological validation of this compound's effects demonstrates the critical importance of using selective antagonists to dissect its dual activity. The experimental evidence clearly shows that while its acute antinociceptive properties are mediated by the mu-opioid receptor, its antiallodynic effects in a chronic pain model are mediated by the NOP receptor.[7] This guide provides the necessary framework, comparative data, and protocol outlines for researchers to rigorously validate the NOP receptor-mediated effects of this compound and similar compounds, ensuring accurate interpretation of their therapeutic potential.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Tolerance Between SR14150 and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mixed NOP/mu-opioid receptor agonist SR14150 and traditional opioids, with a focus on the critical aspect of cross-tolerance. The development of tolerance to opioids remains a significant hurdle in long-term pain management, necessitating the exploration of novel therapeutic agents with improved pharmacological profiles. This compound, with its dual activity at both the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor and the mu-opioid receptor (MOR), presents a promising alternative. This document synthesizes available experimental data to facilitate an objective evaluation of its potential.
Mechanism of Action: A Tale of Two Receptors
Traditional opioids, such as morphine, primarily exert their analgesic effects by acting as agonists at mu-opioid receptors (MOR), and to a lesser extent, at delta (DOR) and kappa (KOR) opioid receptors. These G-protein coupled receptors (GPCRs) are coupled to inhibitory G-proteins (Gi/Go), and their activation leads to a cascade of intracellular events including the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. This ultimately results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, thus dampening the pain signal.
This compound, also known as AT-200, is a high-affinity partial agonist for the NOP receptor, the fourth member of the opioid receptor family.[1] While structurally similar to classical opioid receptors, the NOP receptor's activation often produces effects that oppose those of MOR activation.[2] Importantly, this compound also exhibits partial agonist activity at the MOR, classifying it as a mixed NOP/mu-opioid receptor agonist.[1] This dual mechanism of action is central to its unique pharmacological profile and its potential to mitigate some of the undesirable effects of traditional opioids, including the development of tolerance.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound and morphine for the NOP and various opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | NOP Receptor Ki (nM) | Mu-Opioid Receptor (MOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Receptor Selectivity (MOR/NOP) |
| This compound | ~1 | ~20 | - | - | 20-fold preference for NOP |
| Morphine | >10000 | ~1-10 | ~30-100 | ~200-400 | High preference for MOR |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.[3][4]
Signaling Pathways
The signaling pathways for both traditional opioids and this compound (acting through the NOP receptor) share similarities as they both primarily couple to Gi/o proteins. However, the distinct downstream effects and potential for receptor cross-talk contribute to their different pharmacological outcomes.
Caption: Signaling pathway of traditional opioids like morphine.
Caption: Signaling pathway of this compound via the NOP receptor.
Cross-Tolerance: Experimental Evidence
A pivotal question for any new analgesic that interacts with the opioid system is its potential for cross-tolerance with existing opioids. While direct experimental studies on cross-tolerance between this compound and traditional opioids are limited, research on the endogenous NOP receptor ligand, orphanin FQ, provides significant insights. A study in rats demonstrated a lack of cross-tolerance between the antinociceptive effects of intrathecally administered orphanin FQ and morphine.[5] Rats that developed tolerance to the analgesic effects of orphanin FQ did not show a diminished response to morphine, and conversely, morphine-tolerant rats responded normally to orphanin FQ.[5] This suggests that the NOP and mu-opioid systems can modulate pain independently and that tolerance development in one system does not necessarily impact the other.
Furthermore, the mixed agonist profile of this compound adds another layer of complexity. In acute pain models, the analgesic effect of this compound appears to be primarily mediated by the mu-opioid receptor, as it is reversible by the opioid antagonist naloxone.[3] However, in models of chronic neuropathic pain, the anti-allodynic effects of this compound are blocked by a NOP receptor antagonist, indicating a primary role for the NOP receptor in this context.[6] This state-dependent mechanism of action could be advantageous in minimizing the development of tolerance typically associated with chronic mu-opioid receptor activation.
Experimental Protocols
The following is a generalized protocol for assessing analgesic tolerance and cross-tolerance in rodents, which can be adapted for specific compounds like this compound and morphine.
1. Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Analgesic Testing:
-
Tail-flick test: Measures the latency to withdraw the tail from a source of radiant heat. A cut-off time is established to prevent tissue damage.
-
Hot-plate test: Measures the latency for the animal to lick its paw or jump when placed on a heated surface (e.g., 52-55°C). A cut-off time is also employed.
-
Von Frey test: Assesses mechanical allodynia using calibrated filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
3. Induction of Tolerance:
-
Animals receive repeated injections of the drug (e.g., morphine or this compound) once or twice daily for a period of 7-14 days.
-
The dose and frequency are determined based on the drug's pharmacokinetic profile and the desired level of tolerance.
-
A control group receives vehicle injections.
-
Tolerance is confirmed by a significant rightward shift in the dose-response curve for the analgesic effect of the drug compared to the pre-treatment baseline.
4. Assessment of Cross-Tolerance:
-
Once tolerance to the primary drug is established, animals are challenged with the second drug (the "test" drug).
-
A full dose-response curve for the test drug is generated in the tolerant animals and compared to the dose-response curve in a separate group of naive (non-tolerant) animals.
-
Lack of cross-tolerance is indicated if there is no significant difference in the analgesic potency (ED50) of the test drug between the tolerant and naive groups.
-
Complete cross-tolerance is indicated if the tolerant animals show a significant reduction in the analgesic effect of the test drug, reflected by a rightward shift in the dose-response curve.
Caption: Workflow for assessing tolerance and cross-tolerance.
Conclusion
The available evidence strongly suggests a lack of cross-tolerance between NOP receptor agonists and traditional mu-opioid agonists. This is a significant finding that positions compounds like this compound as promising candidates for the development of novel analgesics with a reduced potential for tolerance. The dual agonism of this compound at both NOP and mu-opioid receptors may offer a synergistic approach to pain management, potentially allowing for lower effective doses and a more favorable side-effect profile compared to traditional opioids. Further direct investigation into the cross-tolerance profile of this compound with chronic dosing regimens is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such crucial preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of SR14150 and Buprenorphine
A deep dive into the receptor binding, functional activity, and signaling pathways of two distinct opioid receptor modulators.
This guide provides a detailed comparative analysis of the pharmacological properties of SR14150 and buprenorphine, two structurally distinct compounds that interact with the opioid receptor system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Introduction
This compound is recognized as a potent agonist for the nociceptin/orphanin FQ (NOP) receptor with partial agonist activity at the mu-opioid (µ) receptor.[1][2][3] In contrast, buprenorphine is a well-established partial agonist at the µ-opioid receptor and an antagonist at the kappa (κ) and delta (δ) opioid receptors.[4][5] It also exhibits some activity at the NOP receptor.[2][4] Their distinct pharmacological profiles suggest different therapeutic potentials and side-effect profiles, making a direct comparison valuable for the scientific community.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound and buprenorphine at the four main opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and NOP.
Table 1: Receptor Binding Affinity (Ki) of this compound and Buprenorphine
| Compound | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | NOP (Ki, nM) |
| This compound | 20-fold lower affinity than NOP[2] | - | - | High Affinity[2] |
| Buprenorphine | 0.08 ± 0.02 (Rat Brain)[4] | 0.42 ± 0.04 (Rat Brain)[4] | 0.11 ± 0.05 (Rat Brain)[4] | 285 ± 30 (Rat Brain)[4] |
| <1 (Human MOR)[6] | 0.82 ± 0.11 (Monkey Brain)[4] | 0.44 ± 0.08 (Monkey Brain)[4] | - |
Table 2: Functional Activity (EC50 and Emax) of this compound and Buprenorphine in [³⁵S]GTPγS Binding Assays
| Compound | Receptor | EC50 (nM) | Emax (% Stimulation vs. Standard Agonist) |
| This compound | µ-Opioid | - | Partial Agonist[2] |
| NOP | - | Partial Agonist[3] | |
| Buprenorphine | µ-Opioid | 0.08 ± 0.01[4] | 38 ± 8%[4] |
| δ-Opioid | No Stimulation[4] | No Stimulation[4] | |
| κ-Opioid | 0.04 ± 0.01[4] | 10 ± 4%[4] | |
| NOP | 35 ± 30[4] | 60 ± 10%[4] |
Signaling Pathways
Both this compound and buprenorphine exert their effects through G protein-coupled receptors (GPCRs), primarily leading to the activation of Gαi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels.[1][7] A critical aspect of modern opioid pharmacology is the concept of biased agonism, where a ligand preferentially activates either the G protein pathway or the β-arrestin pathway. The G protein pathway is generally associated with analgesia, while β-arrestin recruitment is linked to receptor desensitization, internalization, and some adverse effects like respiratory depression.[8][9][10]
Buprenorphine is considered a G protein-biased agonist at the µ-opioid receptor, with lower efficacy in recruiting β-arrestin compared to full agonists like morphine.[11] This bias is thought to contribute to its ceiling effect on respiratory depression, enhancing its safety profile.[8][10] The signaling bias of this compound has been a subject of investigation, with studies suggesting it also acts as a G protein-biased agonist.[12]
Caption: this compound signaling pathway.
Caption: Buprenorphine signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid, [³H]-DPDPE for δ-opioid, [³H]-U69,593 for κ-opioid, [³H]-Nociceptin for NOP).
-
Test compound (this compound or buprenorphine) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., Naloxone).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]
Caption: Radioligand binding assay workflow.
[³⁵S]GTPγS Functional Binding Assay
This functional assay measures the activation of G proteins by a test compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound or buprenorphine) at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 30°C) for a short period.
-
Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.[14][15]
Caption: [³⁵S]GTPγS binding assay workflow.
Conclusion
This compound and buprenorphine represent two distinct approaches to modulating the opioid system. This compound's profile as a NOP receptor agonist with µ-opioid partial agonism suggests potential for analgesia with a reduced side-effect profile, particularly concerning abuse liability. Buprenorphine's established role as a µ-opioid partial agonist and κ/δ antagonist has cemented its place in pain management and opioid use disorder treatment. The G protein-biased signaling of both compounds is a key feature that likely contributes to their improved safety profiles compared to classical full µ-opioid agonists. Further research into the nuanced signaling and in vivo effects of these compounds will continue to inform the development of safer and more effective analgesics.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatry.uams.edu [psychiatry.uams.edu]
- 6. zenodo.org [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
A Comparative Analysis of SR14150 and Standard-of-Care Drugs for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug SR14150 against current standard-of-care treatments for neuropathic pain, including pregabalin, duloxetine, and amitriptyline. The information is compiled from preclinical and clinical research to offer an objective overview of their efficacy, mechanisms of action, and experimental validation.
Data Presentation
The following tables summarize the key characteristics and reported efficacy of this compound and the standard-of-care drugs for neuropathic pain. It is important to note that direct comparative preclinical or clinical trials between this compound and the other listed drugs are not available in the public domain. The data for this compound is derived from a preclinical mouse model of spinal nerve ligation, while the data for the standard-of-care drugs is based on a broader range of preclinical and clinical studies.
Table 1: Mechanism of Action and Therapeutic Profile
| Drug | Drug Class | Primary Mechanism of Action | Additional Mechanisms | FDA-Approved Neuropathic Pain Indications |
| This compound | Dihydroindolinone | Partial agonist at the Nociceptin Opioid Peptide (NOP) receptor.[1] | Partial agonist at the mu-opioid receptor.[2][3] | Investigational |
| Pregabalin | Gabapentinoid | Binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the CNS, modulating the release of excitatory neurotransmitters.[4][5] | May increase the activity of excitatory amino acid transporters (EAATs) and activate KATP channels.[4] | Diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, and neuropathic pain associated with spinal cord injury.[5] |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Inhibits the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the central nervous system.[6][7] | Potentiates descending inhibitory pain pathways.[7] | Neuropathic pain associated with diabetic peripheral neuropathy.[8] |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Inhibits the reuptake of norepinephrine and serotonin.[9][10] | Blocks sodium ion channels and may have effects on the A3 adenosine (B11128) receptor and NF-kB pathway.[11] | Not FDA-approved specifically for neuropathic pain, but widely used off-label.[9] |
Table 2: Comparative Efficacy in Neuropathic Pain Models
| Drug | Animal Model | Efficacy Measure | Key Findings |
| This compound | Spinal Nerve Ligation (Mouse) | Mechanical Allodynia (von Frey test) | Systemic administration of this compound demonstrated significant anti-allodynic activity. This effect was reversed by a NOP antagonist, but not by an opioid antagonist, indicating the primary role of the NOP receptor in its anti-allodynic action in this chronic pain model.[1] |
| Thermal Hyperalgesia (Tail-flick test) | Systemic administration of this compound showed an increase in tail-flick latency, indicating an anti-nociceptive effect. This effect was blocked by the opioid antagonist naloxone, suggesting the involvement of the mu-opioid receptor in its acute anti-nociceptive activity.[3] | ||
| Pregabalin | Various preclinical models | Mechanical Allodynia and Thermal Hyperalgesia | Effectively alleviates symptoms of allodynia and hyperalgesia in various animal models of neuropathic pain.[12] |
| Duloxetine | Spinal Nerve Ligation (Rat) | Mechanical Hyperalgesia | Repeated administration increases the withdrawal threshold, an effect that is reversed by an α2-adrenergic antagonist, highlighting the role of increased noradrenaline in the spinal cord.[13] |
| Amitriptyline | Various preclinical models | Mechanical Allodynia | Demonstrates anti-allodynic effects in models of neuropathic pain, such as those induced by streptozotocin.[14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy in a preclinical model of neuropathic pain.
Spinal Nerve Ligation (SNL) Model
The spinal nerve ligation model is a widely used surgical procedure in rodents to induce neuropathic pain that mimics symptoms observed in humans, such as allodynia and hyperalgesia.[2]
-
Animal Preparation : Adult mice or rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure : A dorsal midline incision is made at the lumbar level to expose the paraspinal muscles. The L5 and L6 spinal nerves are carefully isolated. A tight ligation of the L5 spinal nerve is performed using a silk suture.[7] The muscle and skin are then closed in layers.
-
Post-operative Care : Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing : Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically conducted at baseline before surgery and then at various time points post-surgery (e.g., 7, 14, and 21 days) to assess the development and maintenance of neuropathic pain.
Mechanical Allodynia Assessment (von Frey Test)
The von Frey test is used to measure the withdrawal threshold to a mechanical stimulus, indicating the level of mechanical allodynia.[15]
-
Acclimation : Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period of time (e.g., 20-30 minutes) before testing.
-
Stimulation : Calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.
-
Response Measurement : The "up-down" method is often employed. Testing begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used for the next stimulation. If there is no response, a stronger filament is used. This continues until a pattern of responses is established.
-
Data Analysis : The 50% paw withdrawal threshold is calculated using a statistical method, providing a quantitative measure of mechanical sensitivity.
Thermal Hyperalgesia Assessment (Tail-Flick Test)
The tail-flick test is used to assess the response to a thermal pain stimulus.[1]
-
Animal Restraint : The animal is gently restrained, often in a specialized device, with its tail exposed.
-
Heat Application : A focused beam of radiant heat is applied to a specific point on the tail.
-
Latency Measurement : The time taken for the animal to flick its tail away from the heat source is automatically recorded. This is the tail-flick latency.
-
Cut-off Time : A maximum exposure time (cut-off) is set to prevent tissue damage.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Pregabalin.
Caption: Signaling pathway of SNRIs and TCAs.
Experimental Workflow
Caption: Preclinical experimental workflow.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 4. Pain sensitivity: tail flick test [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. mdbneuro.com [mdbneuro.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. medicaid.nv.gov [medicaid.nv.gov]
- 9. researchgate.net [researchgate.net]
- 10. conductscience.com [conductscience.com]
- 11. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 15. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Mechanism of SR14150: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR14150 and alternative compounds, focusing on confirming its in vivo mechanism of action through the use of knockout models. This document synthesizes available experimental data to objectively evaluate its performance and proposes a definitive experimental workflow.
This compound is a compound of interest with a dual affinity for both the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR). Understanding its precise in vivo mechanism of action is crucial for its therapeutic development. This guide delves into the current understanding of this compound's pharmacology, compares it with other relevant compounds, and outlines the experimental methodologies, particularly using knockout mice, to unequivocally determine its functional pathways in a living organism.
Comparative Analysis of Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional activities of this compound in comparison to its endogenous ligands and other synthetic compounds. This data is essential for interpreting its in vivo effects.
| Compound | NOP Receptor Ki (nM) | Mu-Opioid Receptor Ki (nM) | NOP Receptor Functional Activity | Mu-Opioid Receptor Functional Activity |
| This compound | 1.5[1] | 30[1] | Partial Agonist[1][2] | Partial Agonist[1][2] |
| SR16835 | 11[1] | 80[1] | Full Agonist[1] | Weak Partial Agonist[1] |
| Buprenorphine | Moderate Affinity[2] | High Affinity[2] | Partial Agonist[3] | Partial Agonist[2][3] |
| N/OFQ | High Affinity | Low Affinity | Full Agonist[4] | N/A |
| Morphine | Low Affinity | High Affinity | N/A | Full Agonist |
Deciphering the In Vivo Mechanism of Action
Current evidence suggests that the in vivo mechanism of this compound is context-dependent, exhibiting different receptor mediation in acute versus chronic pain models.
In models of acute pain , such as the tail-flick test, the antinociceptive effect of this compound is reversed by the opioid antagonist naloxone, indicating a primary reliance on the mu-opioid receptor [1][2]. Further supporting this, in vitro studies using vas deferens from NOP receptor knockout mice have shown that the inhibitory action of this compound is mediated through the mu-opioid receptor[2].
Conversely, in models of chronic neuropathic pain , such as after spinal nerve ligation, the antiallodynic activity of this compound is blocked by the NOP receptor antagonist SB-612111, but not by naloxone[1]. This strongly suggests that under chronic pain conditions, the therapeutic effects of this compound are mediated by the NOP receptor [1].
To definitively confirm this dual mechanism, a comprehensive in vivo study utilizing both NOP receptor and mu-opioid receptor knockout mice is necessary. The proposed experimental workflow is detailed below.
Experimental Protocols
A detailed methodology for a key in vivo experiment to assess the antinociceptive and antiallodynic effects of this compound is provided below.
Tail-Flick Test for Acute Nociception
This protocol is designed to measure the latency of a mouse to remove its tail from a source of thermal radiation, indicating its pain threshold.
Apparatus:
-
Tail-flick meter with a radiant heat source.
-
Mouse restrainers.
Procedure:
-
Acclimation: Acclimate the mice to the restrainers for several days prior to testing to minimize stress.
-
Baseline Latency: On the day of the experiment, determine the baseline tail-flick latency for each mouse. The heat source is focused on the distal portion of the tail, and the time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage[5][6][7][8][9].
-
Drug Administration: Administer this compound, a vehicle control, or a reference compound (e.g., morphine) via a specified route (e.g., subcutaneous injection).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Von Frey Test for Mechanical Allodynia in Chronic Pain Models
This protocol is used to assess mechanical sensitivity in a model of neuropathic pain, such as the spinal nerve ligation (SNL) model.
Apparatus:
-
Von Frey filaments of varying calibrated forces.
-
Elevated mesh platform.
Procedure:
-
Induction of Neuropathy: Surgically induce spinal nerve ligation in mice. Allow for a recovery period and the development of mechanical allodynia (typically 7-14 days).
-
Acclimation: Acclimate the mice to the testing apparatus.
-
Baseline Threshold: Determine the baseline paw withdrawal threshold by applying von Frey filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response.
-
Drug Administration: Administer this compound, a vehicle control, or a reference compound.
-
Post-treatment Threshold: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an antiallodynic effect.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the NOP and mu-opioid receptors, and a proposed experimental workflow to definitively characterize the in vivo mechanism of this compound.
By following this proposed experimental workflow, researchers can definitively elucidate the receptor-specific contributions to the in vivo effects of this compound in different pain states. This will provide a more complete understanding of its mechanism of action and inform its potential therapeutic applications.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tail Flick [protocols.io]
- 6. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. maze.conductscience.com [maze.conductscience.com]
Benchmarking the Safety Profile of SR14150 Against Other Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for safer analgesics has driven the development of novel opioids with distinct pharmacological profiles. SR14150, a mixed Nociceptin/Orphanin FQ (NOP) receptor and mu-opioid receptor (MOR) partial agonist, represents a promising therapeutic candidate. This guide provides an objective comparison of the preclinical safety profile of this compound and pharmacologically similar compounds against traditional opioids, supported by available experimental data and detailed methodologies.
Executive Summary
Emerging evidence suggests that mixed NOP/MOR agonists may offer a superior safety profile compared to conventional MOR agonists like morphine and fentanyl. The activation of the NOP receptor system is believed to counteract some of the adverse effects associated with MOR activation, particularly respiratory depression and abuse potential. While direct, comprehensive safety data for this compound is limited, preclinical studies on its abuse liability and data from analogous compounds provide a strong indication of its potential for an improved therapeutic window.
Data Presentation: Comparative Safety Profile
The following tables summarize the key safety and analgesic parameters of this compound and comparator opioids. Data for this compound on respiratory and gastrointestinal effects are extrapolated from studies on pharmacologically similar mixed NOP/MOR agonists, such as cebranopadol (B606582) and BU08028, and this should be considered when interpreting the data.
Table 1: Respiratory Safety Profile
| Parameter | This compound (extrapolated) | Morphine | Fentanyl |
| Respiratory Depression | Reduced | Significant | Potent and Rapid |
| Therapeutic Window (Analgesia vs. Resp. Depression) | Wider | Narrow | Very Narrow |
| Mechanism | MOR agonism potentially counteracted by NOP agonism | MOR agonism | Potent MOR agonism |
Table 2: Abuse Liability Profile
| Parameter | This compound | Morphine | Oxycodone |
| Conditioned Place Preference (CPP) | No CPP observed in preclinical models | Induces robust CPP | Induces robust CPP |
| Self-Administration | Data not available | Readily self-administered | Readily self-administered |
| Abuse Potential | Potentially Low | High | High |
Table 3: Gastrointestinal Side Effect Profile
| Parameter | This compound (extrapolated) | Morphine | Fentanyl |
| Inhibition of Gastrointestinal Transit | Potentially reduced compared to morphine | Significant inhibition | Significant inhibition |
| Constipation | Potentially less severe | High incidence and severity | High incidence and severity |
| Mechanism | Mixed MOR/NOP agonism may modulate GI effects | MOR-mediated inhibition of motility and secretion | MOR-mediated inhibition of motility and secretion |
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and other opioids.
Caption: Mechanism of Action Comparison.
Caption: Respiratory Depression Workflow.
Caption: Conditioned Place Preference Logic.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety data. Below are summaries of standard experimental protocols used to assess the key safety parameters of opioids.
Respiratory Depression Assessment: Whole-Body Plethysmography
-
Objective: To measure the effects of a test compound on respiratory function in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmograph chamber that measures pressure changes resulting from respiration.
-
Procedure:
-
Acclimatization: Animals are habituated to the plethysmography chambers to minimize stress-induced respiratory changes.
-
Baseline Measurement: Respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded before drug administration to establish a baseline.
-
Drug Administration: The test compound (e.g., this compound) or a comparator (e.g., morphine) is administered via a relevant route (e.g., subcutaneous, intravenous).
-
Post-Dose Measurement: Respiratory parameters are continuously monitored for a defined period after drug administration.
-
Data Analysis: The changes in respiratory parameters from baseline are calculated and compared between treatment groups. A significant decrease in minute ventilation is indicative of respiratory depression.
-
Abuse Liability Assessment: Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug, which is an indicator of its abuse potential.
-
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning Phase (Habituation & Preference Test): Animals are allowed to freely explore all compartments to determine any baseline preference for a particular environment.
-
Conditioning Phase: Over several days, animals receive the test drug and are confined to one of the non-preferred compartments. On alternate sessions, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning Phase (Preference Test): After the conditioning phase, animals are again allowed to freely explore all compartments in a drug-free state.
-
Data Analysis: The time spent in the drug-paired compartment during the post-conditioning test is compared to the time spent during the pre-conditioning test. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect and potential for abuse. Preclinical studies have shown that this compound does not induce conditioned place preference.
-
Gastrointestinal Effects Assessment: Whole Gut Transit Assay
-
Objective: To measure the effect of a test compound on the rate of passage of contents through the gastrointestinal tract.
-
Procedure:
-
Fasting: Animals are fasted overnight with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: The test compound or a comparator is administered.
-
Marker Administration: A non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) is administered orally after a specific time following drug administration.
-
Observation: The time until the first appearance of the colored marker in the feces is recorded.
-
Data Analysis: A significant delay in the transit time in the drug-treated group compared to the vehicle-treated group indicates an inhibitory effect on gastrointestinal motility.
-
Conclusion
This compound, as a mixed NOP/MOR agonist, holds the potential for a significantly improved safety profile over traditional opioids. The lack of conditioned place preference in preclinical models is a strong indicator of reduced abuse liability. While direct quantitative data on respiratory and gastrointestinal effects are still needed, the data from pharmacologically similar compounds suggest a wider therapeutic window. Further research is warranted to fully characterize the safety profile of this compound and confirm these promising preclinical findings in clinical settings. This comparative guide serves as a resource for researchers and drug developers in the ongoing effort to develop safer and more effective pain therapeutics.
A Comparative Analysis of SR14150 and SR16835 in Preclinical Models of Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and analgesic efficacy of two moderately selective nociceptin/orphanin FQ (NOP) receptor agonists, SR14150 and SR16835, in the context of chronic pain models. The information presented is compiled from preclinical studies to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.
Introduction
This compound and SR16835 are two investigational compounds that have been evaluated for their potential in treating chronic pain. Both molecules act on the NOP receptor system, which is known to play a complex role in pain modulation. However, their distinct pharmacological profiles at both the NOP and µ-opioid receptors (MOR) result in different effects in chronic pain states. This guide summarizes the key experimental findings to highlight these differences.
In Vitro Pharmacological Profile
The foundational differences between this compound and SR16835 are evident in their in vitro receptor binding and functional activities. This compound exhibits a bifunctional profile as a partial agonist at both NOP and µ-opioid receptors, whereas SR16835 is a more selective full agonist at the NOP receptor with only weak partial agonism at the µ-opioid receptor.[1][2][3]
| Compound | NOP Receptor Affinity (Ki) | NOP Receptor Activity | µ-Opioid Receptor (MOR) Affinity | MOR Activity | NOP vs. MOR Selectivity |
| This compound | 1.5 nM[4] | Partial Agonist[1][3][4] | High Affinity[4] | Partial Agonist[1][3][4] | 20-fold[2][3][4] |
| SR16835 | Lower Affinity than this compound[4] | Full Agonist[1][4] | Low Efficacy[1][4] | Weak Partial Agonist[2] | 7-fold[2] |
In Vivo Efficacy in a Chronic Neuropathic Pain Model
The differential effects of this compound and SR16835 are particularly pronounced in in vivo studies using the spinal nerve ligation (SNL) model in mice, a well-established model of chronic neuropathic pain.
In SNL mice, this compound demonstrated an increase in tail-flick latency, indicating an antinociceptive effect against thermal stimuli.[1][4] This effect was blocked by the opioid antagonist naloxone, confirming that it is mediated by the µ-opioid receptor.[1][4] In contrast, SR16835 had no significant effect on tail-flick latency in these animals.[1][4]
Both this compound and SR16835 showed significant antiallodynic activity, reducing mechanical hypersensitivity in SNL mice.[1][4] Notably, this effect for both compounds was completely blocked by the NOP receptor antagonist SB-612111 and was unaffected by naloxone.[1][4][5] This indicates that the relief from mechanical allodynia is mediated through the NOP receptor system for both compounds.
| Compound | Effect on Thermal Nociception (Tail-Flick) | Receptor Mediator (Thermal) | Effect on Mechanical Allodynia (von Frey) | Receptor Mediator (Mechanical) |
| This compound | Antinociceptive (Increased Latency)[1][4] | µ-Opioid Receptor[1][4] | Antiallodynic (Increased Withdrawal Threshold)[1][4] | NOP Receptor[1][4][5] |
| SR16835 | No Effect[1][4] | N/A | Antiallodynic (Increased Withdrawal Threshold)[1][4] | NOP Receptor[1][4][5] |
Signaling Pathways and Mechanism of Action
The distinct in vivo effects of this compound and SR16835 in chronic pain highlight the differential roles of the NOP and µ-opioid systems. The data suggest that in a chronic pain state, an upregulation of the NOP system in the spinal cord may lead to NOP receptor-mediated antiallodynia.[4]
Caption: Receptor activation and resulting analgesic effects of this compound and SR16835.
The dual agonism of this compound allows it to engage both MOR-mediated thermal antinociception and NOP-mediated mechanical antiallodynia. In contrast, SR16835's activity is primarily focused on the NOP receptor, leading to a selective effect on mechanical allodynia in this chronic pain model.
Experimental Protocols
The following methodologies were employed in the key comparative studies.
-
Model: Spinal Nerve Ligation (SNL)[4]
-
Species: Mice[4]
-
Procedure: The L5 spinal nerve is isolated and tightly ligated with silk suture. This procedure induces a state of chronic mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, mimicking symptoms of neuropathic pain.
-
Mechanical Allodynia Assessment:
-
Method: von Frey Filaments using the up-down method.[4]
-
Procedure: Animals are placed on a wire mesh platform. Calibrated von Frey filaments with increasing buckling weights are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased mechanical sensitivity (allodynia).
-
-
Thermal Nociception Assessment:
-
Method: Tail-flick assay.[4]
-
Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured as an indicator of thermal pain sensitivity. An increased latency suggests an antinociceptive effect.
-
-
Compounds: this compound, SR16835, Morphine (positive control), Naloxone (MOR antagonist), SB-612111 (NOP antagonist).[4]
-
Route of Administration: Subcutaneous (s.c.) injection.[4]
-
Dosing:
-
This compound: 3–10 mg/kg
-
SR16835: 10–30 mg/kg
-
Antagonists were administered 10 minutes prior to the agonist injection.[4]
-
References
- 1. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Dichotomy in Action: Unraveling the Reversal of SR14150's Dual Effects by Naloxone and NOP Antagonists
A Comparative Guide for Researchers
SR14150, a compound of significant interest in nociception research, exhibits a dual pharmacological profile, acting as a partial agonist at both the Nociceptin/Orphanin FQ (NOP) receptor and the μ-opioid receptor (MOR). This unique characteristic leads to distinct physiological effects, namely antinociception in acute pain models and antiallodynia in chronic pain states. Critically for researchers and drug development professionals, the reversal of these effects is not uniform and depends on the specific antagonist employed. This guide provides a comprehensive comparison of the reversal of this compound's effects by the classical opioid antagonist, naloxone (B1662785), versus selective NOP receptor antagonists, supported by experimental data and detailed protocols.
Unmasking the Duality: A Tabular Comparison of Antagonist Efficacy
The differential reversal of this compound's effects is a key indicator of its dual mechanism of action. While the antinociceptive properties are mediated through the μ-opioid receptor, its efficacy in alleviating neuropathic pain is attributed to its activity at the NOP receptor. The following table summarizes the quantitative data from preclinical studies, illustrating the selective antagonism.
| Effect of this compound | Experimental Model | Agonist Dose | Antagonist | Antagonist Dose | Outcome | Statistical Significance |
| Antinociception | Mouse Tail-Flick Test | 10 mg/kg | Naloxone | 1 mg/kg | Reversal of antinociceptive effect | F(1, 24) = 11.6, p < 0.05[1] |
| Antinociception | Mouse Tail-Flick Test | 10 mg/kg | SB-612111 (NOP Antagonist) | 10 mg/kg | No significant change in antinociceptive effect | Not significant[1] |
| Antiallodynia | Mouse Spinal Nerve Ligation (SNL) Model | 10 mg/kg | Naloxone | 1 mg/kg | No significant change in antiallodynic effect | Not significant[1] |
| Antiallodynia | Mouse Spinal Nerve Ligation (SNL) Model | 10 mg/kg | SB-612111 (NOP Antagonist) | 10 mg/kg | Reversal of antiallodynic effect | F(1, 24) = 11.67, p < 0.05[1] |
Delving into the Mechanisms: Signaling Pathways and Antagonism
The distinct reversal patterns observed with naloxone and NOP antagonists can be understood by examining their points of intervention in the cellular signaling pathways activated by this compound.
Experimental Corner: Detailed Methodologies
Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed protocols for the key in vivo and in vitro assays used to characterize the effects of this compound and its reversal.
In Vivo Assessment of Antinociception: Tail-Flick Test
The tail-flick test is a standard method for assessing spinal nociceptive reflexes in response to a thermal stimulus.
Protocol:
-
Animal Acclimatization: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Animals are administered vehicle, this compound, antagonist (naloxone or NOP antagonist), or a combination of this compound and antagonist, typically via subcutaneous or intraperitoneal injection.
-
Testing: At a predetermined time after drug administration (e.g., 30-60 minutes), the mouse is gently restrained, and the distal portion of its tail is exposed to a focused beam of radiant heat.
-
Measurement: The latency to a rapid flick of the tail away from the heat source is recorded automatically by a photodetector. A cut-off time is employed to prevent tissue damage.
-
Data Analysis: The mean tail-flick latency for each treatment group is calculated. Antinociception is indicated by a significant increase in latency compared to the vehicle control group. Reversal is determined by a significant reduction in the latency of the this compound + antagonist group compared to the this compound alone group.
In Vivo Assessment of Antiallodynia: Von Frey Test
Mechanical allodynia, a key feature of neuropathic pain, is assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.
Protocol:
-
Animal Model: A model of neuropathic pain, such as spinal nerve ligation (SNL), is surgically induced in mice.
-
Habituation: On the day of testing, animals are placed in individual compartments on an elevated mesh floor and allowed to habituate for at least 30 minutes.
-
Drug Administration: As described for the tail-flick test.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it buckles, and the pressure is held for a few seconds.
-
Response: A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: The mean withdrawal threshold for each group is calculated. Antiallodynia is indicated by a significant increase in the withdrawal threshold in the this compound group compared to the vehicle group. Reversal is demonstrated by a significant decrease in the threshold of the this compound + antagonist group compared to the this compound alone group.
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the MOR and NOP receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor agonism.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (MOR or NOP) are prepared from cultured cells or brain tissue.
-
Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is prepared.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, assay buffer, and varying concentrations of this compound in the presence or absence of a fixed concentration of antagonist (naloxone or a NOP antagonist).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Data are analyzed using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound. Antagonism is quantified by the rightward shift of the this compound concentration-response curve in the presence of the antagonist.
Conclusion
The differential reversal of this compound's antinociceptive and antiallodynic effects by naloxone and NOP antagonists, respectively, provides compelling evidence for its dual engagement of the μ-opioid and NOP receptor systems. For researchers in pain and pharmacology, understanding this dichotomy is crucial for the accurate interpretation of experimental data and for guiding the development of novel analgesics with improved therapeutic profiles. The methodologies and comparative data presented in this guide offer a foundational resource for further investigation into the complex pharmacology of dual-acting ligands like this compound.
References
Comparative Analysis of the Rewarding Properties of SR14150
A comprehensive guide for researchers and drug development professionals on the rewarding effects of SR14150, a bifunctional Nociceptin (B549756)/Orphanin FQ (NOP) and mu-opioid (MOP) receptor ligand, in comparison to other relevant compounds. This guide provides an objective overview of its performance, supported by experimental data, detailed methodologies, and signaling pathway visualizations to facilitate informed research and development decisions.
Introduction
This compound is a compound with partial agonist activity at the Nociceptin/Orphanin FQ (NOP) receptor and weak agonist activity at the mu-opioid (MOP) receptor. The unique pharmacological profile of bifunctional NOP/MOP receptor agonists has garnered significant interest for their potential to provide analgesia with a reduced liability for reward and dependence, a common drawback of traditional MOP receptor agonists like morphine. This guide delves into the rewarding properties of this compound, comparing it with other key compounds to elucidate its potential as a safer therapeutic agent.
Comparative Rewarding Properties: Quantitative Data
The rewarding potential of this compound and its comparators has been primarily assessed using the Conditioned Place Preference (CPP) paradigm. The following table summarizes the quantitative data from these studies.
| Compound | Receptor Profile | Rewarding Properties (Conditioned Place Preference) | Reference |
| This compound | NOP Partial Agonist / Weak MOP Agonist | Does not induce a significant place preference on its own. | [1] |
| Morphine | MOP Agonist | Induces a robust and significant place preference. | [1] |
| SR16435 | NOP/MOP Partial Agonist | Induces a significant place preference, comparable to morphine. | [2] |
| Ro 64-6198 | Selective NOP Agonist | Lacks rewarding properties and does not induce a place preference. | [3] |
| AT-121 | NOP/MOP Partial Agonist | Lacks rewarding effects and may attenuate the reinforcing effects of opioids. | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Conditioned Place Preference (CPP) Protocol
The CPP paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of a substance.
Apparatus: The apparatus typically consists of a three-chamber box with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning: This phase typically occurs over several days. On alternating days, animals receive an injection of the test compound (e.g., this compound) and are immediately confined to one of the conditioning chambers for a specific duration (e.g., 30 minutes). On the other days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-Conditioning (Test for Preference): On the test day, no injections are given. The animals are placed in the central chamber and allowed to freely access all chambers for the same duration as in the pre-conditioning phase. The time spent in each chamber is recorded.
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A positive score indicates a rewarding effect (place preference), while a negative score suggests an aversive effect (place aversion). Statistical analysis, typically an ANOVA followed by post-hoc tests, is used to determine the significance of the preference.[5][6][7]
Signaling Pathways
The rewarding or non-rewarding effects of this compound are rooted in its interaction with specific intracellular signaling cascades.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like this compound primarily couples to inhibitory G proteins (Gi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] Furthermore, NOP receptor activation can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK. The activation of these pathways is believed to contribute to the anti-reward and anti-abuse properties of NOP agonists.[9]
Experimental Workflow for Conditioned Place Preference
The following diagram illustrates the typical workflow of a Conditioned Place Preference experiment to assess the rewarding properties of a compound.
Discussion and Conclusion
The available evidence suggests that this compound, a bifunctional NOP partial agonist and weak MOP agonist, does not possess intrinsic rewarding properties as measured by the conditioned place preference paradigm.[1] This is in stark contrast to potent MOP agonists like morphine, which consistently produce robust place preference. The lack of reward with this compound is likely attributable to its dominant NOP receptor activity, which is known to counteract the rewarding effects mediated by the MOP receptor.
The compound SR16435, another bifunctional NOP/MOP partial agonist, did induce a conditioned place preference, suggesting that the balance between NOP and MOP receptor activity is a critical determinant of a compound's rewarding potential.[2] In contrast, selective NOP agonists like Ro 64-6198 and bifunctional agonists with a different profile like AT-121 also lack rewarding properties, further supporting the role of NOP receptor activation in mitigating reward.[3][4]
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cannabinoid antagonist SR 141716A (Rimonabant) reduces the increase of extra-cellular dopamine release in the rat nucleus accumbens induced by a novel high palatable food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine release in the nucleus accumbens core signals perceived saliency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Ethanol Exposure Increases Inhibition of Optically Targeted Phasic Dopamine Release in the Nucleus Accumbens Core and Medial Shell ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK and p38 contribute to the regulation of nociceptin and the nociceptin receptor in human peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SR14150
Disclaimer: A specific Safety Data Sheet (SDS) for SR14150 is not publicly available. This guide is based on best practices for handling potent, novel research compounds with unknown hazard profiles. All procedures must be conducted in accordance with a thorough, site-specific risk assessment and in compliance with all institutional and regulatory guidelines.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a NOP receptor agonist. The focus is on providing direct, procedural guidance to ensure the safe handling, use, and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to PPE is mandatory. The required level of protection varies with the experimental procedure and the physical form of the compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or a fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent fine powders. Full respiratory and skin protection is critical to prevent exposure.[1] |
| Solution Preparation | - Certified chemical fume hood.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of nitrile gloves. | Reduced risk of aerosolization when handling solutions, but splash and spill hazards remain. Primary containment is achieved with a fume hood.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent being used. | Focus on preventing accidental skin and eye contact during procedural manipulations. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact and contamination.[2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of potent compounds like this compound.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name (this compound), any known hazard information, and the date of receipt.
-
Inventory: Log the compound into the laboratory's chemical inventory system.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. A designated, secure storage location, such as a locked cabinet or refrigerator, is recommended.
The following is a generalized protocol for preparing a stock solution of a research chemical for use in cellular or biochemical assays.
-
Pre-Weighing Setup:
-
Don the appropriate PPE as specified in Table 1 for handling powders.
-
Decontaminate the weighing area and analytical balance.
-
Use a dedicated set of weighing tools (spatula, weighing paper).
-
-
Weighing:
-
Inside a chemical fume hood or a containment glove box, carefully weigh the desired amount of this compound powder.
-
Handle the compound gently to minimize aerosol generation.
-
-
Solubilization:
-
Transfer the weighed powder to a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).
-
Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 10 mM).
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Caption: Workflow for the preparation of a concentrated stock solution of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be considered hazardous waste. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
General Principle: All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Chemical Inactivation (for consideration and validation): For opioid-like compounds, chemical degradation through methods such as acid hydrolysis may be a possibility to reduce potency before final disposal. Studies have shown that strong acids at high temperatures can degrade opioids.[3][4][5] However, the efficacy and byproducts of such a reaction with this compound are unknown. This method should not be attempted without thorough investigation and validation by qualified personnel.
-
Final Disposal: All waste, whether chemically treated or not, must be disposed of through an authorized hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. imcstips.com [imcstips.com]
- 4. forensicrti.org [forensicrti.org]
- 5. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
